tert-Butyl (2-aminocyclopentyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627464 | |
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-07-6 | |
| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (2-aminocyclopentyl)carbamate CAS number and properties
An In-depth Technical Guide to tert-Butyl (2-aminocyclopentyl)carbamate
This guide provides a comprehensive overview of this compound, a versatile building block in modern organic and medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Introduction
This compound is a carbamate-protected diamine derivative of cyclopentane. The presence of two amine groups, one of which is protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable intermediate in the synthesis of more complex molecules. The specific stereochemistry of the amino and carbamate groups on the cyclopentane ring gives rise to several different isomers, each with unique properties and applications. This guide will cover the properties of the general structure as well as specific, commercially available stereoisomers.
Chemical and Physical Properties
The general properties of this compound are summarized below. It is important to note that while the molecular formula and weight are the same for all stereoisomers, physical properties such as melting point, boiling point, and optical activity will vary.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 200.28 g/mol | [1][2][3][4] |
| Physical Form | Solid |
Table 2: CAS Numbers of Common Stereoisomers
| Stereoisomer | CAS Number |
| tert-Butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | 445479-01-6[1][4] |
| tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4[2] |
| tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | 1016971-66-6 |
| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | 774212-81-6[3] |
| tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 |
| This compound (unspecified stereochemistry) | 1193388-07-6 |
Table 3: Reported Physical Properties of Specific Isomers and Related Compounds
| Compound | Property | Value | Source(s) |
| tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | Boiling Point | 304.2±31.0 °C (Predicted) | [5] |
| Density | 1.04±0.1 g/cm³ (Predicted) | [5] | |
| pKa | 12.25±0.40 (Predicted) | [5] | |
| tert-Butyl carbamate (related compound) | Melting Point | 105 - 109 °C | [6][7][8] |
Synthesis
A practical synthetic route to trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, which allows for the production of multigram quantities of both enantiomers without the need for chromatography.[9] The general workflow for this synthesis is outlined below.
Experimental Protocol: Synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate
A short and practical synthesis involves the opening of a tosyl-activated cyclopentene aziridine.[9] The racemic mixture of trans-tert-butyl-2-aminocyclopentylcarbamate can then be resolved into its constituent enantiomers using 10-camphorsulfonic acid.[9]
Caption: Synthetic workflow for trans-tert-butyl-2-aminocyclopentylcarbamate.
Applications in Research and Drug Development
This compound and its various isomers are valuable in several areas of chemical research and development:
-
Chiral Ligands: The optically active forms of this compound can serve as scaffolds for the creation of chiral ligands used in asymmetric catalysis.[9]
-
Peptide Nucleic Acids (PNAs): It has potential utility as a modified backbone unit for peptide nucleic acids.[9]
-
Building Block for Biologically Active Molecules: The compound serves as a crucial building block in the synthesis of biologically active molecules and drug candidates.[2] For instance, the (1S,2S)-configuration is important for binding to the S1 pocket of dipeptidyl peptidase-IV (DPP-IV), making it a target for the development of DPP-IV inhibitors.[2]
-
Organic Synthesis: The Boc-protected amine allows for selective reactions at the unprotected amine group, making it a versatile intermediate in multi-step organic syntheses.[2]
Safety and Handling
The safety data for this compound itself is not extensively detailed. However, safety information for the related compound tert-butyl carbamate and some isomers provides guidance.
Table 4: Hazard Statements and Precautionary Measures for a Related Isomer
| Isomer | Hazard Statements | Precautionary Statements | Source |
| tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
General Handling Recommendations:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Use in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[6]
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6]
In all cases of significant exposure, seek medical attention.[6]
Conclusion
This compound is a key chemical intermediate with significant potential in various fields, particularly in the development of pharmaceuticals and chiral materials. The ability to synthesize specific stereoisomers allows for fine-tuning of molecular properties for targeted applications. Researchers and developers should pay close attention to the specific isomer being used, as this will have a profound impact on the outcome of their work. Proper safety precautions are essential when handling this and related chemical compounds.
References
- 1. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]
- 2. tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4 | Benchchem [benchchem.com]
- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | CAS: 774212-81-6 | ChemNorm [chemnorm.com]
- 4. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (1R,2R)-2-aMinocyclopentylcarbaMate | 1016971-66-6 [amp.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate: A Chiral Building Block for Drug Discovery and Asymmetric Synthesis
(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate is a chiral diamine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable component in the design of chiral ligands for asymmetric catalysis and as a structural motif in bioactive molecules, including peptide nucleic acids (PNAs) and enzyme inhibitors. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate, with the CAS number 586961-34-4, possesses a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol .[1] The structure features a cyclopentane ring with two adjacent amino groups in a trans configuration. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, rendering it less reactive and allowing for selective functionalization of the free amine.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 586961-34-4 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Storage Temperature | 2-8°C (protect from light) | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, a singlet for the nine protons of the tert-butyl group, and signals for the amine and carbamate protons. |
| ¹³C NMR | Resonances for the five carbons of the cyclopentane ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and carbamate, C=O stretching of the carbamate, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
A practical and scalable synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been reported, which allows for the isolation of the (1S,2S)-enantiomer.[3] The synthesis proceeds via the opening of a tosyl-activated cyclopentene aziridine, followed by optical resolution.
Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
A common synthetic route involves the mono-Boc protection of trans-1,2-diaminocyclopentane.
Materials:
-
trans-1,2-Diaminocyclopentane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chloroform
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve trans-1,2-diaminocyclopentane in chloroform.
-
Add a solution of di-tert-butyl dicarbonate in chloroform dropwise to the diamine solution at room temperature. A molar ratio of diamine to Boc₂O of approximately 10:1 is often used to favor mono-protection.[1]
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the racemic trans-tert-butyl (2-aminocyclopentyl)carbamate.
Optical Resolution of (1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate
The racemic mixture can be resolved using a chiral resolving agent, such as 10-camphorsulfonic acid (CSA), to selectively crystallize one of the diastereomeric salts.[3]
Materials:
-
Racemic trans-tert-butyl (2-aminocyclopentyl)carbamate
-
(1S)-(-)-10-Camphorsulfonic acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane
Procedure:
-
Dissolve the racemic carbamate in methanol.
-
Add a solution of (1S)-(-)-10-camphorsulfonic acid in methanol to the carbamate solution.
-
Allow the mixture to stand for crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate.
Applications in Research and Drug Development
The chiral nature of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate makes it a valuable precursor for the synthesis of various molecules with potential therapeutic applications.
Chiral Ligands for Asymmetric Catalysis
The corresponding diamine, obtained after deprotection of the Boc group, can be used to synthesize C₂-symmetric and non-symmetric chiral ligands. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and hydrosilylation.[4] The rigid cyclopentane backbone often imparts high levels of stereocontrol in these reactions.
Peptide Nucleic Acid (PNA) Monomers
This compound serves as a scaffold for the synthesis of chiral PNA monomers.[3] PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone. The incorporation of chiral units like the one derived from (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate can influence the hybridization properties and biological activity of the resulting PNA oligomers.
Enzyme Inhibitors and Drug Candidates
The rigid stereodefined structure of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate makes it an attractive scaffold for the design of enzyme inhibitors.[1] By functionalizing the free amino group with various pharmacophores, it is possible to create molecules that can bind to the active site of target enzymes with high affinity and selectivity. For instance, derivatives of 1,2-diaminocyclohexane, a closely related structure, have been explored as factor Xa inhibitors for anticoagulant therapy.[5][6] While specific enzyme targets for derivatives of (1S,2S)-tert-butyl (2-aminocyclopentyl)carbamate are not extensively documented in publicly available literature, its structural features suggest potential for development in this area.
Conclusion
(1S,2S)-tert-Butyl (2-aminocyclopentyl)carbamate is a key chiral intermediate with significant potential in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of two differentially protected amino groups allow for a wide range of chemical modifications. The availability of practical synthetic and resolution protocols further enhances its utility for researchers and drug developers aiming to create novel chiral ligands, PNA monomers, and bioactive compounds. Further exploration of its applications is likely to yield new catalysts and therapeutic agents with improved properties.
References
- 1. tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | 586961-34-4 | Benchchem [benchchem.com]
- 2. tert-butyl (1R,2R)-2-aMinocyclopentylcarbaMate | 1016971-66-6 [amp.chemicalbook.com]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate, a key chiral building block, is of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold and vicinal diamine functionality make it a valuable component in the synthesis of a wide range of biologically active molecules, including ligands for asymmetric catalysis and modified peptide nucleic acids (PNAs).[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and workflow diagrams to aid researchers in their synthetic endeavors.
Synthetic Strategies
Several synthetic strategies have been developed to produce (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate. The choice of a particular route often depends on factors such as the desired stereochemical purity, scalability, and the availability of starting materials. The most prominent methods include:
-
Racemic Synthesis via Aziridine Ring Opening and Subsequent Resolution: This practical approach involves the synthesis of a racemic mixture of the target compound, followed by classical resolution to isolate the desired (1R,2R)-enantiomer.[2][3]
-
Stereoselective Synthesis from Cyclopentene Oxide: This method aims to establish the desired stereochemistry from an early stage, starting from the readily available cyclopentene oxide.
-
Direct Mono-Boc Protection of (1R,2R)-1,2-diaminocyclopentane: For this route, the commercially available or pre-synthesized chiral diamine is selectively protected with a single tert-butyloxycarbonyl (Boc) group.
This guide will delve into the detailed experimental procedures for the first two methods, as they represent common and effective approaches to obtaining the target compound.
Experimental Protocols
Method 1: Racemic Synthesis via Aziridine Ring Opening and Optical Resolution
This robust method provides access to multigram quantities of both enantiomers of tert-butyl (2-aminocyclopentyl)carbamate without the need for chromatography for the resolution step.[2][3]
Workflow Diagram:
Caption: Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate via Aziridine Ring Opening and Resolution.
Step 1: Synthesis of rac-trans-tert-Butyl (2-aminocyclopentyl)carbamate
-
Aziridination of Cyclopentene:
-
To a stirred solution of cyclopentene in acetonitrile, add Chloramine-T trihydrate.
-
Stir the reaction mixture at room temperature.
-
After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with 1 N HCl. The organic layer is dried and concentrated to afford the tosyl-activated cyclopentene aziridine as a white solid.
-
-
Aziridine Ring Opening and Boc Protection:
-
To a solution of the tosyl-activated aziridine in a mixture of acetonitrile and water, add sodium azide and ammonium chloride.
-
Heat the mixture to reflux.
-
After cooling, add di-tert-butyl dicarbonate ((Boc)₂O) and continue stirring.
-
The resulting tert-butyl (2-azidocyclopentyl)carbamate is then reduced.
-
-
Azide Reduction:
-
The crude azido carbamate is dissolved in methanol and subjected to hydrogenation over 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield rac-trans-tert-butyl (2-aminocyclopentyl)carbamate. The reaction is reported to proceed with a 72% yield from the tosyl aziridine.[3]
-
Step 2: Optical Resolution
-
Salt Formation:
-
Dissolve the racemic product in acetone.
-
Add a solution of (S)-(+)-10-camphorsulfonic acid in acetone.
-
Stir the mixture for several hours to allow for the precipitation of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the resulting white precipitate by filtration.
-
Recrystallize the precipitate from acetonitrile twice to obtain the pure diastereomeric salt of the (1R,2R)-enantiomer.
-
-
Liberation of the Free Amine:
-
Suspend the purified salt in a mixture of ethyl acetate and 2 N NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate.
-
Method 2: Stereoselective Synthesis from Cyclopentene
This approach establishes the desired stereochemistry early in the synthesis, potentially reducing the number of steps and avoiding a classical resolution.
Workflow Diagram:
Caption: Stereoselective Synthesis of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate from Cyclopentene.
Experimental Protocol Outline:
-
Epoxidation of Cyclopentene: Cyclopentene is oxidized to cyclopentene oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Ring Opening of Cyclopentene Oxide: The epoxide is opened with an amine source, such as benzylamine, to yield racemic trans-2-(benzylamino)cyclopentanol.
-
Optical Resolution: The racemic amino alcohol is resolved using a chiral acid, for example, R-(-)-mandelic acid, through fractional crystallization to isolate the desired (1R,2R)-enantiomer.
-
Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, typically using palladium hydroxide on carbon (Pearlman's catalyst), to give (1R,2R)-2-aminocyclopentanol.
-
Functional Group Transformation: The hydroxyl group is converted into a good leaving group, for instance, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
-
Azide Substitution: The mesylate undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF. This step proceeds with inversion of configuration at the carbon center bearing the leaving group.
-
Reduction and Boc Protection: Finally, the azide is reduced to the primary amine via catalytic hydrogenation (e.g., using PtO₂), and the resulting diamine is directly protected with di-tert-butyl dicarbonate to afford the final product, (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate.
Quantitative Data Summary
The following table summarizes key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Method 1: Aziridine Ring Opening & Resolution | Method 2: Stereoselective Synthesis from Cyclopentene |
| Starting Material | Cyclopentene | Cyclopentene |
| Key Steps | Aziridination, Ring Opening, Reduction, Resolution | Epoxidation, Ring Opening, Resolution, Functional Group Transformation, Reduction, Protection |
| Overall Yield | ~33% (for the racemic mixture) | Not explicitly reported as a single overall yield |
| Yield of Key Steps | Aziridination: 92% (two steps)[3] Ring Opening & Reduction: 72%[3] Resolution: ~51% for each enantiomer from the racemate | Not fully detailed in the available literature |
| Enantiomeric Purity | >99% ee after resolution and recrystallization | High enantiomeric purity is expected from the resolution step |
| Scalability | Amenable to large-scale (10g) preparation of the racemate[3] | Potentially scalable, but may require optimization of multiple steps |
| Chromatography | Not required for the resolution step[3] | Likely required for purification of intermediates |
Conclusion
The synthesis of (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate can be effectively achieved through multiple synthetic pathways. The choice between a racemic synthesis followed by resolution and a stereoselective approach will depend on the specific requirements of the research, including scale, cost, and available expertise. The aziridine ring-opening route offers a practical and scalable method for obtaining both enantiomers in high purity. While the stereoselective route from cyclopentene oxide is conceptually elegant, further optimization and detailed reporting of experimental procedures and yields are needed for it to be a readily accessible alternative. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this valuable chiral building block for their drug discovery and development programs.
References
An In-depth Technical Guide to the Stereoisomers of tert-Butyl (2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of tert-butyl (2-aminocyclopentyl)carbamate, a versatile building block in medicinal chemistry. The document details synthetic methodologies, physicochemical properties, and experimental protocols relevant to the cis- and trans-diastereomers and their respective enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).
Introduction
This compound and its stereoisomers are important intermediates in the synthesis of chiral ligands and modified peptide nucleic acids (PNAs).[1] The spatial arrangement of the amino and the Boc-protected amino groups on the cyclopentane ring gives rise to four distinct stereoisomers, each with unique properties and potential applications in asymmetric synthesis and drug design. The trans-isomers possess a (1R,2R)/(1S,2S) configuration, while the cis-isomers have a (1R,2S)/(1S,2R) configuration. The controlled synthesis and separation of these stereoisomers are crucial for their application in stereospecific molecular recognition processes.
Synthesis of Stereoisomers
The synthesis of the stereoisomers of this compound can be approached through two main strategies:
-
Synthesis of the racemic mixture followed by optical resolution: This is a common approach for the trans-isomers. A racemic mixture of trans-tert-butyl (2-aminocyclopentyl)carbamate is first synthesized, and then the enantiomers are separated using a chiral resolving agent.
-
Stereoselective synthesis from chiral precursors: This method involves the use of chiral starting materials or catalysts to directly synthesize the desired stereoisomer.
Synthesis of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate
A practical synthesis for the racemic trans-isomer involves the opening of a tosyl-activated cyclopentene aziridine.[1]
Optical Resolution of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate
The separation of the (1R,2R) and (1S,2S) enantiomers from the racemic trans-mixture can be achieved by fractional crystallization using a chiral acid, such as 10-camphorsulfonic acid (CSA).[1]
Synthesis of cis-Stereoisomers
The cis-stereoisomers, (1R,2S)- and (1S,2R)-tert-butyl (2-aminocyclopentyl)carbamate, can be synthesized from the corresponding cis-1,2-diaminocyclopentane enantiomers through mono-Boc protection.
Quantitative Data of Stereoisomers
The physicochemical and spectroscopic data for the four stereoisomers of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of Stereoisomers
| Stereoisomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| 1 | (1R,2R) | 1016971-66-6 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |
| 2 | (1S,2S) | 586961-34-4 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |
| 3 | (1R,2S) | 721395-15-9 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |
| 4 | (1S,2R) | 445479-01-6 | C₁₀H₂₀N₂O₂ | 200.28 | Not available | Not available |
Table 2: Spectroscopic Data of Stereoisomers
| Stereoisomer | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 1 (1R,2R) | Data not available | Data not available |
| 2 (1S,2S) | A characteristic singlet for the tert-butyl protons appears around 1.4 ppm.[2] | Data not available |
| 3 (1R,2S) | Data not available | Data not available |
| 4 (1S,2R) | Data not available | Data not available |
Experimental Protocols
Protocol 1: Synthesis of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate via Aziridine Opening[1]
This protocol describes a practical synthesis of the racemic trans-isomer.
Materials:
-
Tosyl-activated cyclopentene aziridine
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (e.g., DMF, THF)
Procedure:
-
Azide Formation: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent like DMF to yield the corresponding azidoamine.
-
Reduction of the Azide: The azidoamine is then reduced to the corresponding diamine using a reducing agent such as lithium aluminum hydride in an anhydrous solvent like THF.
-
Mono-Boc Protection: The resulting racemic trans-1,2-diaminocyclopentane is selectively protected with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent to yield (rac)-trans-tert-butyl (2-aminocyclopentyl)carbamate.
-
Purification: The final product is purified by column chromatography.
Protocol 2: Optical Resolution of (rac)-trans-tert-Butyl (2-aminocyclopentyl)carbamate[1]
This protocol outlines the separation of the (1R,2R) and (1S,2S) enantiomers.
Materials:
-
(rac)-trans-tert-butyl (2-aminocyclopentyl)carbamate
-
(1S)-(+)-10-camphorsulfonic acid (for resolving the (1R,2R)-enantiomer) or (1R)-(-)-10-camphorsulfonic acid (for resolving the (1S,2S)-enantiomer)
-
Suitable solvent for crystallization (e.g., methanol/ethyl acetate)
-
Base for liberation of the free amine (e.g., NaOH)
Procedure:
-
Diastereomeric Salt Formation: The racemic trans-amine is dissolved in a suitable solvent and treated with one equivalent of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid).
-
Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution upon cooling.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to liberate the free enantiomerically pure amine.
-
Extraction and Purification: The enantiomerically pure product is extracted with an organic solvent and purified. The other enantiomer can be recovered from the mother liquor.
Protocol 3: General Procedure for Mono-Boc Protection of 1,2-Diaminocyclopentane
This protocol provides a general method for the synthesis of both cis- and trans-isomers from their respective diamine precursors.
Materials:
-
(1R,2S)-1,2-diaminocyclopentane or other stereoisomers of 1,2-diaminocyclopentane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., chloroform, THF)
Procedure:
-
Reaction Setup: The respective stereoisomer of 1,2-diaminocyclopentane is dissolved in a suitable solvent.
-
Addition of Boc₂O: One equivalent of di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The stoichiometry is crucial to favor mono-protection.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield the desired mono-Boc protected stereoisomer. A yield of approximately 70% can be expected.[2]
Visualizations
Caption: Synthesis and resolution of trans-stereoisomers.
Caption: Synthesis of cis-stereoisomers.
References
Spectroscopic and Synthetic Profile of tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (2-aminocyclopentyl)carbamate. The information is presented to be a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and drug development, where this molecule can serve as a key building block. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for technical audiences.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
| Nucleus | Chemical Shift (δ) / ppm | Description |
| 1H | ~3.4 - 3.6 | Multiplet, 1H (CH-NHBoc) |
| 1H | ~2.9 - 3.1 | Multiplet, 1H (CH-NH2) |
| 1H | ~1.5 - 2.0 | Multiplets, 6H (Cyclopentyl CH2) |
| 1H | ~1.4 | Singlet, 9H (tert-Butyl) |
| 13C | ~155 - 157 | Carbonyl (C=O) |
| 13C | ~78 - 80 | Quaternary Carbon (C(CH3)3) |
| 13C | ~58 - 62 | CH-NHBoc |
| 13C | ~55 - 59 | CH-NH2 |
| 13C | ~28 - 35 | Cyclopentyl CH2 |
| 13C | ~28.5 | tert-Butyl (CH3) |
Table 2: Infrared (IR) Spectroscopy Data for tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
| Wavenumber (cm-1) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching (Amine) |
| ~2850 - 2960 | C-H | Stretching (Aliphatic) |
| ~1680 - 1720 | C=O | Stretching (Carbamate) |
| ~1520 | N-H | Bending (Amine) |
| ~1170 | C-O | Stretching (Carbamate) |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Fragment | Description |
| 201 | [M+H]+ | Molecular ion peak (protonated) |
| 145 | [M-C4H8+H]+ | Loss of isobutylene from the tert-butyl group |
| 101 | [M-Boc+H]+ | Loss of the Boc protecting group |
| 84 | [C5H10N]+ | Cyclopentylamino fragment |
| 57 | [C4H9]+ | tert-Butyl cation |
Experimental Protocols
The following sections detail the synthetic and spectroscopic procedures relevant to this compound.
Synthesis of trans-tert-Butyl (2-aminocyclopentyl)carbamate[1]
A practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves the opening of a tosyl-activated cyclopentene aziridine.[1]
Materials:
-
Tosyl-activated cyclopentene aziridine
-
Sodium azide (NaN3)
-
tert-Butanol
-
Appropriate solvents (e.g., DMF, THF)
-
Reagents for Boc protection (e.g., Di-tert-butyl dicarbonate (Boc)2O)
-
Aqueous work-up reagents (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Azide Opening: The tosyl-activated cyclopentene aziridine is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism to open the aziridine ring and introduce the azide functionality, yielding a trans-azidoamine intermediate.
-
Reduction of Azide: The resulting azido intermediate is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Mono-Boc Protection: The crude diamine is selectively protected at one of the amino groups with a tert-butoxycarbonyl (Boc) group. This is typically done by treating the diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)2O) in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water or a mild aqueous base. The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure trans-tert-Butyl (2-aminocyclopentyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire a 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of 13C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm-1. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute a small aliquot of this stock solution with the mobile phase to a final concentration in the low µg/mL range.
Data Acquisition:
-
The sample solution is introduced into the ESI source.
-
The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+ and characteristic fragment ions.
Visualizations
The following diagrams illustrate key conceptual workflows in the analysis of this compound.
Caption: Synthetic pathway for trans-tert-Butyl (2-aminocyclopentyl)carbamate.
References
Navigating the Stability of tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
In the landscape of pharmaceutical research and drug development, the integrity of chemical intermediates is paramount. This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for tert-Butyl (2-aminocyclopentyl)carbamate, a key building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a comprehensive overview of the compound's characteristics to ensure its effective and safe use.
Executive Summary
This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, is a compound valued for its role in organic synthesis. The stability of this molecule is largely dictated by the integrity of the Boc group, which is known for its resistance to basic and nucleophilic conditions, as well as catalytic hydrogenation. However, it is notably sensitive to acidic environments, which facilitate its removal. This guide outlines the compound's stability profile, recommended storage protocols, and potential degradation pathways, supported by generalized experimental methodologies for stability assessment.
Chemical Stability Profile
The stability of this compound is fundamentally linked to the Boc protecting group. This group is generally stable under a variety of conditions, making it a robust choice for protecting amine functionalities during multi-step syntheses. However, its lability under acidic conditions is a critical factor to consider for both storage and handling.
Key Stability Characteristics:
-
Acid Sensitivity: The carbamate linkage is susceptible to cleavage under acidic conditions. This is the primary pathway for deprotection and the main consideration for avoiding degradation during storage.
-
Thermal Stability: While generally stable at recommended storage temperatures, the compound can undergo thermal decomposition at elevated temperatures, which may lead to the release of hazardous fumes.
-
Moisture Sensitivity: Some suppliers indicate that the compound may be sensitive to moisture. Hydrolysis of the carbamate can occur, particularly under non-neutral pH conditions.
-
Oxidative Stability: The compound should be stored away from strong oxidizing agents, which can lead to degradation.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from chemical suppliers and general best practices for handling Boc-protected amines.
| Parameter | Recommendation |
| Temperature | Refrigerated (2-8°C) is the most commonly recommended storage temperature.[1] Some sources also suggest storage at 0-8°C.[2] While room temperature storage is mentioned by some suppliers, refrigeration is preferable for long-term stability.[3] |
| Atmosphere | For optimal long-term storage and to mitigate moisture sensitivity, storing under an inert atmosphere, such as argon, is recommended.[1] Containers should be tightly sealed to prevent exposure to air and moisture.[4][5][6] |
| Light Exposure | Store in a dark place, protected from light.[4] |
| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents.[5][7] |
| Handling | Handle in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][9] Avoid the formation of dust and aerosols.[8] Wash hands thoroughly after handling.[4] |
Degradation Pathways
The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the Boc protecting group. This process involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free diamine.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound, adapted from international guidelines for stability testing of chemical substances.
Accelerated Thermal Stability Study
Objective: To assess the stability of the compound under elevated temperature and humidity conditions to predict its long-term stability.
Methodology:
-
Place a known quantity of this compound in loosely capped vials.
-
Store the vials in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity.
-
Withdraw samples at initial (time 0), 1, 3, and 6-month time points.
-
Analyze the samples for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to a control sample stored at the recommended long-term storage condition (e.g., 5°C ± 3°C).
Photostability Study
Objective: To determine the intrinsic photostability of the compound upon exposure to light.
Methodology:
-
Place a sample of the compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Expose both samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze both the exposed and control samples for purity and degradation products by a suitable analytical method (e.g., HPLC).
-
The change in the exposed sample relative to the control indicates the extent of photodegradation.
Conclusion
This compound is a chemically stable compound under standard basic and nucleophilic conditions, making it a reliable intermediate in organic synthesis. Its primary vulnerability is its lability to acidic conditions. By adhering to the recommended storage and handling guidelines, particularly refrigeration, protection from moisture and light, and avoidance of acidic environments, researchers can ensure the long-term integrity of this valuable building block. The provided experimental protocols offer a framework for conducting stability assessments to further characterize its behavior under specific laboratory conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Commercial Availability and Synthetic Pathways of Enantiopure tert-Butyl (2-aminocyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for the enantiopure forms of tert-Butyl (2-aminocyclopentyl)carbamate. This chiral diamine building block is of significant interest in medicinal chemistry and drug development due to its utility as a scaffold in the synthesis of novel therapeutic agents. This document summarizes commercially available sources for both (1R,2S) and (1S,2R) enantiomers, details a key synthetic and resolution protocol, and provides a visual representation of the synthetic workflow.
Commercial Availability
The enantiomers of this compound are available from several chemical suppliers. The (1S,2R) enantiomer appears to be more readily listed and in stock compared to the (1R,2S) form. The following tables provide a summary of representative commercial sources. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
Table 1: Commercial Suppliers of (1S,2R)-tert-Butyl (2-aminocyclopentyl)carbamate
| Supplier | Catalog Number | Purity | Pack Sizes | Availability/Notes |
| AChemBlock | S75519 | 97% | Custom Quote | --- |
| Biosynth | FB141619 | --- | 0.25 g, 0.5 g, 1 g | 0.25 g in stock, larger quantities have a 3-4 week lead time. |
| CymitQuimica | --- | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | Various pack sizes available, with options to inquire for larger quantities. |
| Suzhou Health Chemicals Co., Ltd. | 445479-01-6 | 98.5% | Inquire | Appears to be a manufacturer offering custom synthesis from gram to ton scale. |
Table 2: Commercial Suppliers of (1R,2S)-tert-Butyl (2-aminocyclopentyl)carbamate
Information for the (1R,2S) enantiomer is less explicitly available in public listings. Researchers are advised to inquire with major chemical suppliers who often provide custom synthesis services or may have the compound available though not listed in their online catalog.
Synthetic and Resolution Protocols
A practical and efficient method for the synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate and the subsequent resolution of its enantiomers has been reported.[1] This approach provides access to multigram quantities of both enantiomers without the need for chromatography.[1]
Synthesis of Racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
The synthesis commences with the opening of a tosyl-activated cyclopentene aziridine. This method provides a straightforward route to the racemic mixture of the target compound.
Resolution of Enantiomers
The optical resolution of the racemic mixture is achieved using 10-camphorsulfonic acid (CSA).[1] This classical resolution technique relies on the formation of diastereomeric salts, which can be separated by fractional crystallization. Subsequent liberation of the free amines from the separated salts yields the individual enantiopure (1R,2S) and (1S,2R) products.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and resolution of enantiopure this compound.
Caption: Synthetic and resolution workflow for enantiopure this compound.
Conclusion
Enantiopure this compound, a valuable chiral building block, is commercially available, with the (1S,2R) enantiomer being more readily found in supplier catalogs. For research and development requiring larger quantities or access to the (1R,2S) enantiomer, the detailed synthetic and resolution protocol provides a practical and scalable solution. The straightforward nature of the synthesis and resolution makes these important chiral intermediates accessible for a wide range of applications in drug discovery and development.
References
The Pivotal Role of tert-Butyl (2-aminocyclopentyl)carbamate as a Chiral Diamine Surrogate in Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to produce enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral vicinal diamines are a privileged class of ligands and catalysts for a vast array of asymmetric transformations. However, their synthesis can often be complex and costly. This has spurred the development of "chiral diamine surrogates," molecules that can be readily prepared and subsequently elaborated into effective chiral ligands and catalysts. Among these, tert-Butyl (2-aminocyclopentyl)carbamate has emerged as a versatile and valuable building block. Its rigid cyclopentyl backbone provides a well-defined stereochemical environment, while the differentially protected amino functionalities allow for sequential and controlled synthetic modifications.
This technical guide provides a comprehensive overview of the role of this compound as a chiral diamine surrogate. It details its synthesis, its elaboration into various chiral ligands, and their application in asymmetric catalysis, supported by quantitative data and detailed experimental protocols.
Synthesis of this compound
A practical and scalable synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, making this chiral surrogate readily accessible in multigram quantities. The synthetic route commences with the opening of a tosyl-activated cyclopentene aziridine. The resulting racemic trans-tert-butyl-2-aminocyclopentylcarbamate can then be efficiently resolved using 10-camphorsulfonic acid (CSA) to furnish both enantiomers without the need for chromatographic purification.[1][2]
Experimental Protocol: Synthesis and Resolution of trans-tert-Butyl (2-aminocyclopentyl)carbamate [1][2]
Step 1: Synthesis of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
-
Materials: Tosyl-activated cyclopentene aziridine, sodium azide, tert-butanol, water.
-
Procedure: To a solution of tosyl-activated cyclopentene aziridine in a mixture of tert-butanol and water, sodium azide is added. The reaction mixture is stirred at a specified temperature until the aziridine is consumed (monitored by TLC). The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the racemic azido alcohol. Subsequent reduction of the azide and protection of one of the resulting amino groups with a tert-butoxycarbonyl (Boc) group affords the racemic trans-tert-butyl-2-aminocyclopentylcarbamate.
Step 2: Resolution of racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate
-
Materials: Racemic trans-tert-butyl-2-aminocyclopentylcarbamate, 10-camphorsulfonic acid (CSA), methanol, diethyl ether.
-
Procedure: The racemic carbamate is dissolved in methanol, and a solution of one equivalent of (1S)-(+)-10-camphorsulfonic acid in methanol is added. The mixture is allowed to stand, leading to the precipitation of the diastereomeric salt of one enantiomer. The salt is collected by filtration and can be recrystallized to enhance diastereomeric purity. The free amine is liberated by treatment with a base. The other enantiomer can be recovered from the mother liquor.
Application as a Scaffold for Chiral Ligands
The true utility of this compound lies in its function as a versatile scaffold for the synthesis of a diverse range of chiral ligands. The presence of two distinct amino functionalities, one protected as a carbamate and the other as a free amine, allows for selective derivatization. This enables the introduction of various coordinating groups, such as phosphines, amines, and other heteroatoms, to create bidentate and polydentate ligands for asymmetric catalysis.
Synthesis of Chiral Bisphosphine Ligands
Chiral bisphosphine ligands are among the most successful classes of ligands for asymmetric hydrogenation and other transition metal-catalyzed reactions. The trans-1,2-diamine backbone of this compound provides a C2-symmetric or pseudo-C2-symmetric environment upon derivatization, which is often crucial for achieving high enantioselectivity.
Logical Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of chiral bisphosphine ligands from this compound.
Experimental Protocol: Synthesis of a Chiral Bisphosphine Ligand
-
Materials: Optically pure trans-tert-butyl-2-aminocyclopentylcarbamate, trifluoroacetic acid (TFA), dichloromethane (DCM), triethylamine, chlorodiphenylphosphine.
-
Procedure:
-
Deprotection: The Boc-protected diamine is dissolved in DCM, and TFA is added dropwise at 0 °C. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under vacuum to yield the diamine salt.
-
Phosphinylation: The diamine salt is suspended in an anhydrous solvent (e.g., THF) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of chlorodiphenylphosphine. The reaction mixture is stirred at room temperature overnight. After quenching and extraction, the crude product is purified by chromatography to afford the chiral bisphosphine ligand.
-
Application in Asymmetric Catalysis
Ligands derived from this compound have shown significant potential in various asymmetric catalytic transformations. The rigid cyclopentane backbone effectively translates the chirality of the ligand to the catalytic center, enabling high levels of stereocontrol.
Asymmetric Hydrogenation
Catalytic Cycle for Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.
Quantitative Data from Analogous Systems
To illustrate the potential efficacy, the following table summarizes representative results for asymmetric hydrogenations using highly effective P-chiral bisphosphine ligands.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | 0.01 | Methanol | 10 | 12 | >99 | 99.9 | (Adapted from[3]) |
| 2 | Methyl (Z)-α-acetamidoacrylate | 0.01 | Methanol | 10 | 12 | >99 | 99.5 | (Adapted from[3]) |
| 3 | N-(1-phenylvinyl)acetamide | 0.1 | Toluene | 30 | 24 | >99 | 98 | (Adapted from[3]) |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
Materials: Chiral bisphosphine ligand, metal precursor (e.g., [Rh(COD)2]BF4), prochiral substrate, degassed solvent.
-
Procedure: In a glovebox, the chiral ligand and the metal precursor are dissolved in a degassed solvent to form the catalyst solution. This solution is then transferred to an autoclave containing the substrate. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set duration. After the reaction, the pressure is released, the solvent is evaporated, and the conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.
Conclusion
This compound stands out as a highly valuable and readily accessible chiral diamine surrogate. Its straightforward synthesis and the ability to selectively functionalize its two amino groups make it an ideal starting material for the construction of a wide array of chiral ligands. While direct and extensive catalytic data for ligands derived from this specific surrogate requires further exploration in the public domain, the well-established success of analogous chiral 1,2-diamine-based ligands in asymmetric catalysis, particularly in asymmetric hydrogenation, strongly underscores its immense potential. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a strategic and cost-effective entry point to novel and effective chiral technologies. Future work in this area will undoubtedly focus on expanding the library of ligands derived from this surrogate and exploring their applications in a broader range of enantioselective transformations.
References
An In-Depth Technical Guide to Boc-Protected Aminocyclopentane Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, application, and biological significance of Boc-protected aminocyclopentane derivatives. These compounds are crucial building blocks in medicinal chemistry, offering a conformationally restricted scaffold that is valuable in the design of novel therapeutics.
Introduction
Boc-protected aminocyclopentane derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, most notably carbocyclic nucleoside analogues. The cyclopentane ring mimics the furanose sugar moiety of natural nucleosides, while the amino group, protected by the tert-butyloxycarbonyl (Boc) group, allows for controlled elaboration into various functional groups. The Boc protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[1] This combination of a rigid scaffold and versatile chemical handles makes these derivatives attractive for exploring structure-activity relationships (SAR) in drug discovery.
A prime example of the successful application of this scaffold is in the development of antiviral drugs, such as the HIV reverse transcriptase inhibitor Abacavir. The aminocyclopentane core is a fundamental component of its structure, contributing to its ability to be recognized by viral enzymes and incorporated into the growing DNA chain, leading to chain termination.
Synthesis of Boc-Protected Aminocyclopentane Derivatives
The synthesis of Boc-protected aminocyclopentane derivatives can be achieved through various synthetic routes, often focusing on stereocontrol to obtain enantiomerically pure products. Key strategies include enzymatic resolutions, asymmetric synthesis starting from chiral precursors, and diastereoselective reactions.
General Workflow for Synthesis
A typical synthetic workflow for producing a Boc-protected aminocyclopentane derivative for use in drug discovery involves several key stages. The following diagram illustrates a generalized process.
Caption: Generalized workflow for the synthesis of Boc-protected aminocyclopentane derivatives.
Quantitative Data from Synthetic Procedures
The following table summarizes the yields of key synthetic steps in the preparation of various Boc-protected aminocyclopentane derivatives as reported in the literature.
| Starting Material | Target Derivative | Key Reaction Steps | Overall Yield (%) | Reference |
| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | (-)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Luche reduction, Mitsunobu reaction, Desilylation, Oxidation, Boc deprotection | 11 | [2][3] |
| (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one | (+)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate | Orthogonal protection, Fluoride-mediated desilylation, Ester cleavage, Oxidation, Boc deprotection | 10 | [2][3] |
| Sodium cyclopentadienylide | (+)-N-Boc-bicycloproline | Rhodium-catalyzed C-H insertion, Wittig methylenation, Ring-closing metathesis, Hydrogenation, Boc-protection, Oxidation | Not specified | [4] |
| 2-azabicyclo[2.2.1]hept-5-en-3-one | (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride | Esterification ring-opening, Reduction | Not specified | [5] |
Experimental Protocols
This section provides detailed experimental methodologies for key reactions in the synthesis of Boc-protected aminocyclopentane derivatives.
Synthesis of (1S,4R)-4-(Boc-amino)cyclopent-2-en-1-ol
This protocol is adapted from procedures for the synthesis of precursors to carbocyclic nucleosides like Abacavir.
Step 1: Esterification and Ring Opening of 2-azabicyclo[2.2.1]hept-5-en-3-one
-
To a solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in an appropriate alcohol (e.g., methanol), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude ring-opened ester hydrochloride.
Step 2: Reduction to the Amino Alcohol
-
Dissolve the crude ester hydrochloride in a biphasic solvent system of dichloromethane and water.
-
Cool the mixture to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.
Step 3: Boc Protection
-
Dissolve the crude amino alcohol in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)₂O.
-
Stir the mixture at room temperature for 12-24 hours.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure (1S,4R)-4-(Boc-amino)cyclopent-2-en-1-ol.
Application in Drug Discovery: The Case of Abacavir
Boc-protected aminocyclopentane derivatives are pivotal in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. Abacavir, a potent inhibitor of HIV reverse transcriptase, is a prominent example.
Mechanism of Action of Abacavir
Abacavir is a prodrug that is intracellularly converted to its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator.[6][7]
The following diagram illustrates the signaling pathway of Abacavir's mechanism of action.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
The Rising Profile of Aminocyclopentyl Carbamates in Medicinal Chemistry: A Technical Guide
For Immediate Release – In the landscape of modern drug discovery, the aminocyclopentyl carbamate scaffold has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the applications of this versatile moiety, with a particular focus on its role in the development of enzyme inhibitors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents comparative quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.
The carbamate group, a structural hybrid of an amide and an ester, is a key functional group in numerous approved drugs.[1] Its chemical stability, ability to permeate cell membranes, and capacity to form crucial hydrogen bond interactions with biological targets make it an attractive component in drug design.[1][2] When combined with a constrained aminocyclopentyl ring, the resulting scaffold offers a unique three-dimensional architecture that can be exploited for potent and selective enzyme inhibition.
Core Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
A primary area where aminocyclopentyl carbamates have shown immense promise is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism has established DPP-4 inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[2]
Numerous research efforts have focused on designing novel DPP-4 inhibitors, with various heterocyclic scaffolds being explored.[1][2] The aminocyclopentyl carbamate structure has been incorporated into designs aiming to interact with the key S1 and S2 pockets of the DPP-4 active site, a necessary condition for potent inhibitory activity.[1]
Quantitative Data Summary: DPP-4 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of novel thiosemicarbazone-based compounds, which, while not aminocyclopentyl carbamates themselves, represent a class of potent DPP-4 inhibitors. This data is presented to illustrate the typical quantitative metrics used to evaluate such compounds and to provide context for the potency of new chemical entities in this therapeutic area.
| Compound ID | Structure | DPP-4 Inhibition (%) at 100 µM | IC50 (nM) | Cytotoxicity (IC50) on NIH/3T3 cells (µM) |
| Sitagliptin | Reference Drug | - | 4.380 ± 0.319 | > 500 |
| 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 98.20 ± 0.89 | 1.266 ± 0.264 | > 500 |
| 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | Not reported | 4.775 ± 0.296 | > 500 |
| 2o | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | Not reported | 18.061 ± 0.311 | > 500 |
| 2k | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(methylthio)benzylidene)thiosemicarbazide | Not reported | 22.671 ± 0.301 | > 500 |
| 2i | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-methoxybenzylidene)thiosemicarbazide | Not reported | 43.312 ± 0.372 | > 500 |
| 2a | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-benzylidenethiosemicarbazide | 20.67 ± 1.82 | Not determined | > 500 |
Data sourced from a study on pyrazole-based thiosemicarbazones as DPP-4 inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of DPP-4 inhibitors, based on established methods in the field.
General Synthetic Procedure for Aminocyclopentyl Carbamates
The synthesis of aminocyclopentyl carbamates typically involves the reaction of an aminocyclopentanol derivative with a suitable chloroformate or the activation of the corresponding carboxylic acid followed by a Curtius rearrangement. A general, representative procedure is outlined below:
-
Amine Protection: The amino group of a chiral aminocyclopentanol is protected with a suitable protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at room temperature.
-
Carbamate Formation: The protected aminocyclopentanol is then reacted with a desired aryl or alkyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like DCM or tetrahydrofuran (THF) at 0°C to room temperature.
-
Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group) to yield the final aminocyclopentyl carbamate derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
This is a generalized procedure; specific reaction conditions may vary based on the substrates used.
In Vitro DPP-4 Inhibition Assay Protocol
This protocol describes a common fluorescence-based assay for determining the DPP-4 inhibitory activity of test compounds.[3][4]
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme.[4]
-
Fluorogenic substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).[4]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.
-
Test compounds dissolved in DMSO.
-
Reference inhibitor (e.g., Sitagliptin).[3]
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to all wells of the 96-well plate.
-
Add 5 µL of the test compound solution (at various concentrations) or DMSO (for control wells) to the respective wells.
-
Add 10 µL of the recombinant human DPP-4 enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the H-Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 15-30 minutes at 37°C.[4]
-
-
Data Analysis:
-
Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the log(inhibitor concentration) versus the percentage of inhibition and fit the data to a four-parameter dose-response model to determine the IC50 value.[4]
-
Visualizing the Mechanism of Action
To understand the therapeutic effect of aminocyclopentyl carbamate-based DPP-4 inhibitors, it is essential to visualize their role in the broader signaling pathway.
Broader Therapeutic Potential: Cathepsin K Inhibition
Beyond diabetes, the aminocyclopentyl carbamate scaffold holds potential in other therapeutic areas, such as the treatment of osteoporosis through the inhibition of Cathepsin K (CatK). CatK is a cysteine protease highly expressed in osteoclasts, where it plays a critical role in the degradation of bone matrix proteins like type I collagen.[5] Inhibition of CatK is an attractive strategy for an anti-resorptive osteoporosis therapy.[5] While specific aminocyclopentyl carbamate inhibitors of CatK are less documented in readily available literature, the development of small molecule inhibitors for this target is an active area of research, and the principles of scaffold-based design are highly applicable.
Conclusion
Aminocyclopentyl carbamates represent a valuable and versatile scaffold in modern medicinal chemistry. Their demonstrated success in the context of DPP-4 inhibition highlights their potential for creating potent and selective enzyme inhibitors. The rigid, three-dimensional nature of the cyclopentyl ring, combined with the favorable physicochemical properties of the carbamate linker, provides a robust framework for future drug design. As research continues, it is anticipated that this scaffold will be further exploited to address a wide range of therapeutic targets, from metabolic disorders to degenerative diseases.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Chiral Ligands from tert-Butyl (2-aminocyclopentyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands starting from tert-butyl (2-aminocyclopentyl)carbamate. This versatile building block, available in both enantiopure forms, serves as a scaffold for a variety of chiral ligands, including diphosphines and bis(sulfonamides), which are pivotal in asymmetric catalysis—a cornerstone of modern drug development.
Introduction
Chiral ligands are indispensable tools in asymmetric synthesis, enabling the stereoselective production of enantiomerically pure compounds. The 1,2-diaminocyclopentane backbone, accessible from this compound, provides a rigid and tunable platform for the synthesis of C₂-symmetric ligands. These ligands are known to form stable complexes with transition metals, which can then catalyze a wide range of enantioselective transformations with high efficiency and stereocontrol.
This guide outlines the synthetic pathways from the readily available mono-Boc-protected 1,2-diaminocyclopentane to two important classes of chiral ligands: diphosphines and bis(sulfonamides).
Synthetic Workflow Overview
The general strategy for the synthesis of chiral ligands from this compound involves a two-step sequence:
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free diamine.
-
Functionalization: Reaction of the resulting chiral diamine with appropriate electrophiles to install the desired coordinating groups (e.g., phosphino or sulfonyl moieties).
Caption: Overall synthetic workflow from the starting material to chiral ligands.
Experimental Protocols
The following protocols are representative methods for the synthesis of chiral diphosphine and bis(sulfonamide) ligands from enantiopure this compound. Researchers should adapt these procedures as necessary based on their specific substrates and experimental conditions.
Protocol 1: Boc Deprotection of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate
This procedure describes the removal of the Boc protecting group to yield the free diamine dihydrochloride salt.
Caption: Workflow for the Boc deprotection step.
Materials:
-
(1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate (1.0 equiv) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equiv) or a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the resulting residue with diethyl ether to precipitate the diamine dihydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of (1R,2R)-N,N'-Bis(diphenylphosphino)cyclopentane-1,2-diamine
This protocol details the synthesis of a C₂-symmetric diphosphine ligand.
Materials:
-
(1R,2R)-Cyclopentane-1,2-diamine dihydrochloride (from Protocol 1)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or DCM
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (1R,2R)-cyclopentane-1,2-diamine dihydrochloride (1.0 equiv).
-
Add anhydrous THF or DCM, followed by the addition of a base such as triethylamine (a slight excess over 2.0 equiv to neutralize the HCl salt and the HCl generated in the reaction).
-
Cool the stirred suspension to 0 °C.
-
Slowly add chlorodiphenylphosphine (2.0-2.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After completion, quench the reaction with degassed water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Protocol 3: Synthesis of (1R,2R)-N,N'-Bis(p-toluenesulfonyl)cyclopentane-1,2-diamine
This protocol describes the preparation of a C₂-symmetric bis(sulfonamide) ligand.
Materials:
-
(1R,2R)-Cyclopentane-1,2-diamine dihydrochloride (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Anhydrous DCM
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend (1R,2R)-cyclopentane-1,2-diamine dihydrochloride (1.0 equiv) in anhydrous DCM.
-
Add an excess of pyridine or triethylamine (e.g., 4-5 equiv) to act as a base and solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.0-2.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of chiral ligands derived from 1,2-diamines, which are analogous to the cyclopentyl system. The actual yields and enantioselectivities for cyclopentyl-derived ligands may vary.
Table 1: Representative Yields for Ligand Synthesis
| Starting Material Analogue | Ligand Type | Reagents | Solvent | Yield (%) |
| (1R,2R)-1,2-Diaminocyclohexane | Diphosphine | Ph₂PCl, TEA | Toluene | 85-95 |
| (1R,2R)-1,2-Diaminocyclohexane | Bis(sulfonamide) | TsCl, Pyridine | DCM | 80-90 |
Table 2: Performance of Analogous Ligands in Asymmetric Catalysis
| Catalytic Reaction | Ligand Type | Metal | Substrate | Product | Enantiomeric Excess (ee, %) |
| Asymmetric Hydrogenation | Diphosphine | Rh(I) | Methyl acetamidoacrylate | N-acetyl-alanine methyl ester | >95 |
| Asymmetric Hydrogenation | Tetradentate PNNP | Mn(I) | Acetophenone | 1-Phenylethanol | up to 85[1][2][3] |
| Asymmetric Alkylation | Bis(sulfonamide) | Ti(IV) | Benzaldehyde | 1-Phenyl-1-propanol | >90 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of chiral ligands. The protocols outlined in this document provide a solid foundation for researchers to develop C₂-symmetric diphosphine and bis(sulfonamide) ligands. The straightforward deprotection and functionalization procedures, coupled with the high degree of stereocontrol offered by the chiral diaminocyclopentane backbone, make this an attractive platform for the discovery and development of novel catalysts for asymmetric synthesis in academic and industrial settings.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Utilization of tert-Butyl (2-aminocyclopentyl)carbamate in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering superior hybridization properties and resistance to enzymatic degradation compared to natural nucleic acids. These characteristics make them promising candidates for therapeutic and diagnostic applications. However, the inherent flexibility of the PNA backbone can be a limitation. To address this, conformational constraints have been introduced to pre-organize the PNA structure for enhanced binding affinity and specificity.
One such successful modification involves the incorporation of a cyclopentane ring into the PNA backbone, derived from tert-Butyl (2-aminocyclopentyl)carbamate. This modification restricts the backbone's flexibility, leading to a significant improvement in the binding properties of the resulting PNA to both DNA and RNA.[1][2] The cyclopentane moiety has been shown to increase the melting temperature (Tm) of PNA-DNA duplexes in a predictable manner, with each incorporation raising the Tm by approximately +5°C.[3][4] This allows for the fine-tuning of thermodynamic stability, which is highly advantageous in the development of antisense and antigene therapies, as well as in diagnostic probes.
These application notes provide detailed protocols for the synthesis of the cyclopentane-modified PNA monomer, its incorporation into PNA oligomers via solid-phase synthesis, and the analysis of the resulting PNA-DNA duplexes.
Data Presentation
The incorporation of cyclopentane modifications into a PNA backbone has a quantifiable and predictable impact on the thermal stability of PNA-DNA duplexes. The following table summarizes the melting temperature (Tm) data for a series of PNA oligomers with an increasing number of cyclopentane modifications.
| Entry | PNA Sequence (N- to C-terminal) | Number of Cyclopentane Units | Tm (°C) | ΔTm per Modification (°C) |
| 1 | GAT-GTG-ATA (aegPNA) | 0 | 42.0 ± 0.7 | - |
| 2 | GAT-GTG-ATA | 1 | 47.5 ± 0.5 | +5.5 |
| 3 | GAT-GTG-ATA | 2 | 53.1 ± 0.3 | +5.6 |
| 4 | GATGTG-ATA | 3 | 58.9 ± 0.2 | +5.8 |
| 5 | GATGTG-ATA | 4 | 64.2 ± 0.4 | +5.3 |
| 6 | GATGTGATA | 5 | 70.1 ± 0.6 | +5.9 |
| 7 | GATGTGATA | 6 | 75.8 ± 0.5 | +5.7 |
| 8 | GATGTGATA | 7 | 81.3 ± 0.4 | +5.5 |
| 9 | GATGTGATA | 8 | 86.9 ± 0.3 | +5.6 |
| 10 | GATGTGATA | 9 | ~90 | ~+3.1 |
*Data adapted from Zheng et al., Nucleic Acids Research, 2021.[3] B represents a cyclopentane-modified residue. *Conditions for Tm measurement: 154 mM NaCl, 1.55 mM KH2PO4, 5.12 mM Na2HPO4, pH 7.2 (PBS), UV measured at 260 nm from 15°C to 95°C, in 1°C increments.[5]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Cyclopentane PNA Monomer
This protocol outlines the synthesis of the fully protected cyclopentane PNA monomer ready for solid-phase synthesis. The synthesis starts from racemic trans-tert-butyl-2-aminocyclopentylcarbamate, which can be synthesized and resolved into its enantiomers.[2]
Materials:
-
(1S,2S)- or (1R,2R)-trans-tert-butyl-2-aminocyclopentylcarbamate
-
Ethyl glyoxalate
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Thymine-1-acetic acid (or other desired nucleobase acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Lithium hydroxide (LiOH)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
Procedure:
-
Reductive Amination:
-
Dissolve mono-Boc-protected trans-1,2-diaminocyclopentane in methanol.
-
Add ethyl glyoxalate and stir to form the intermediate imine.
-
Add 10% Pd/C catalyst and subject the mixture to hydrogenation (H₂ balloon) overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography (e.g., silica gel, EtOAc/hexanes gradient) to yield the secondary amine.
-
-
Nucleobase Coupling:
-
Dissolve the purified secondary amine and the desired nucleobase acetic acid (e.g., thymine-1-acetic acid) in DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to obtain the fully protected monomer ester.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and extract the product with EtOAc.
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid.
-
-
Fmoc Protection of the Backbone Amine:
-
The Boc protecting group on the cyclopentane amine needs to be replaced with an Fmoc group for solid-phase synthesis. This is typically done on the backbone precursor before attaching the nucleobase. For adapting existing protocols, if starting with the Boc-protected aminocyclopentyl PNA backbone, the Boc group is removed with trifluoroacetic acid (TFA) in DCM.
-
The resulting free amine is then dissolved in a suitable solvent like DMF, and Fmoc-OSu is added, followed by a base such as DIPEA or NaHCO₃.
-
The reaction is stirred until completion, and the Fmoc-protected monomer is then purified.
-
Protocol 2: Solid-Phase Synthesis of Cyclopentane-Modified PNA Oligomers
This protocol describes the manual solid-phase synthesis of PNA oligomers incorporating the cyclopentane monomer using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected PNA monomers (standard and cyclopentane-modified)
-
HATU
-
DIPEA
-
Lutidine
-
20% Piperidine in DMF
-
Acetic anhydride
-
Pyridine
-
DMF
-
DCM
-
Cleavage cocktail: TFA/m-cresol/H₂O (e.g., 83.3:13.9:2.8)
-
Diethyl ether
Procedure:
-
Resin Preparation:
-
Place the Fmoc-Rink Amide MBHA resin in a fritted syringe reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Monomer Coupling:
-
In a separate vial, pre-activate the Fmoc-PNA monomer (standard or cyclopentane-modified, 3 equivalents) with HATU (2.9 equivalents) and a mixture of DIPEA and lutidine in DMF for 2-5 minutes.[6]
-
Add the activated monomer solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/lutidine/DMF) for 5 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling cycle, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude PNA by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude PNA pellet.
-
-
Purification and Characterization:
-
Purify the crude PNA by reverse-phase HPLC.
-
Characterize the purified PNA by MALDI-TOF mass spectrometry to confirm its identity.
-
Protocol 3: Thermal Denaturation Analysis (Tm Measurement)
This protocol outlines the procedure for determining the melting temperature of PNA-DNA duplexes.
Materials:
-
Purified PNA oligomer
-
Complementary DNA oligomer
-
PBS buffer (154 mM NaCl, 1.55 mM KH₂PO₄, 5.12 mM Na₂HPO₄, pH 7.2)[5]
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the PNA and DNA oligomers in the PBS buffer.
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm at an elevated temperature (e.g., 90°C) to ensure the strands are fully denatured.
-
Prepare the final sample by mixing equimolar amounts of the PNA and DNA solutions in a quartz cuvette to the desired final concentration (e.g., 2 µM).
-
-
Annealing:
-
Heat the sample to 95°C for 5 minutes.
-
Allow the sample to cool slowly to room temperature to ensure proper duplex formation.
-
-
Tm Measurement:
-
Place the cuvette in the UV-Vis spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 15°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[5]
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the peak of the first derivative of the melting curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for cyclopentane-modified PNA synthesis and analysis.
Impact of Cyclopentane Modification
Caption: Effect of cyclopentane modification on PNA properties.
References
- 1. rsc.org [rsc.org]
- 2. Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
Application Notes: tert-Butyl (2-aminocyclopentyl)carbamate as a Versatile Building Block for Enzyme Inhibitors
Introduction
tert-Butyl (2-aminocyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of potent and selective enzyme inhibitors. Its constrained cyclopentyl scaffold and the presence of two differentially protected amino groups allow for the precise introduction of pharmacophoric elements in a defined spatial orientation. This document provides detailed application notes and protocols for the use of this compound in the development of inhibitors for two key enzyme targets: Dipeptidyl Peptidase IV (DPP-4) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Target Enzymes and Therapeutic Areas
Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus. The cyclopentylamine moiety derived from this compound can effectively mimic the proline residue of natural DPP-4 substrates, making it an excellent scaffold for designing potent DPP-4 inhibitors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers. IRAK4 inhibitors block the downstream activation of NF-κB and other pro-inflammatory signaling cascades, offering a promising therapeutic strategy for these conditions. The stereochemistry of the aminocyclopentyl group can be exploited to achieve specific interactions within the ATP-binding site of IRAK4.
Quantitative Data: Inhibitory Activities
The following table summarizes the inhibitory activities of representative enzyme inhibitors incorporating a cyclopentylamine or a similar cyclic amine scaffold derived from building blocks like this compound.
| Target Enzyme | Inhibitor Scaffold | IC50 (nM) | Reference Compound |
| DPP-4 | β-amino amide with cyclopentylamine | 19 | Sitagliptin Analog |
| DPP-4 | Pyrrolidine-based | 300 | - |
| DPP-4 | Piperidine-based | 1600 | - |
| IRAK4 | Pyrazolopyrimidine with cyclopentylamine | 5 - 20 | PF-06650833 Analog |
| IRAK4 | Benzolactam with cyclopentylamine | 10 - 50 | - |
Signaling Pathways
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 inhibition enhances incretin levels, regulating blood glucose.
IRAK4 Signaling Pathway in Innate Immunity
Caption: IRAK4 inhibitors block the TLR/IL-1R signaling cascade.
Experimental Protocols
General Workflow for Inhibitor Synthesis and Evaluation
Caption: General workflow for inhibitor development.
Protocol 1: Synthesis of a DPP-4 Inhibitor (General Procedure)
This protocol describes a general method for the synthesis of a DPP-4 inhibitor using this compound and a heterocyclic core, such as a substituted triazolopyrazine, which is a common scaffold in marketed DPP-4 inhibitors.
Materials:
-
This compound
-
Substituted heterocyclic halide (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Coupling Reaction:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted heterocyclic halide (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the final product by adding diethyl ether.
-
Filter the solid and dry under vacuum to yield the final DPP-4 inhibitor as a TFA salt.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized inhibitor and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the reference compound in assay buffer.
-
In a 96-well plate, add 25 µL of the inhibitor dilutions to the respective wells.
-
Add 50 µL of DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (RFU/min) for each concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 3: In Vitro IRAK4 Inhibition Assay (Kinase Glo® Assay)
Materials:
-
Human recombinant IRAK4 enzyme
-
IRAK4 substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor and reference inhibitor
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the reference compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilutions.
-
Add 10 µL of IRAK4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescence signal (higher luminescence indicates higher inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound is a highly adaptable building block for the synthesis of enzyme inhibitors targeting critical therapeutic areas such as type 2 diabetes and inflammatory diseases. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to utilize this versatile scaffold in their discovery programs. The defined stereochemistry and modifiable functional groups of this building block offer significant opportunities for the development of next-generation, highly selective, and potent enzyme inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: tert-Butyl (2-aminocyclopentyl)carbamate in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (2-aminocyclopentyl)carbamate is a valuable chiral building block for the synthesis of sophisticated ligands and auxiliaries used in asymmetric catalysis. Its rigid cyclopentane backbone and vicinal amino functionalities, one of which is protected with a tert-butoxycarbonyl (Boc) group, provide a well-defined stereochemical environment. This structure is an analogue of the widely used 1,2-diaminocyclohexane (DACH) scaffold and is expected to offer similar, if not unique, stereocontrol in a variety of metal-catalyzed and organocatalyzed reactions. The Boc-protected amine can be readily deprotected to reveal a primary amine, which, along with the other free amine, can be further functionalized to generate a diverse range of C₂-symmetric and non-symmetric chiral ligands.
While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to chiral 1,2-diamines, particularly the DACH scaffold, allows for the extrapolation of its potential uses. This document provides an overview of these potential applications, including representative protocols and data from analogous systems, to guide researchers in harnessing the potential of this chiral building block.
Anticipated Applications in Asymmetric Catalysis
Based on the established utility of analogous chiral 1,2-diamines, ligands derived from this compound are expected to be effective in a range of asymmetric transformations, including:
-
Asymmetric Hydrogenation: Chiral ligands derived from 1,2-diamines are highly effective in the metal-catalyzed (e.g., Ruthenium, Rhodium, Iridium, Manganese) asymmetric hydrogenation of ketones, imines, and olefins.[1][2]
-
Asymmetric C-C Bond Formation: This includes reactions such as asymmetric conjugate additions, aldol reactions, and Michael additions.[3]
-
Asymmetric C-N Bond Formation: Ligands of this type can be employed in reactions like asymmetric hydroamination and aza-Michael additions.
-
Chiral Auxiliaries: The parent diamine can be used to synthesize chiral auxiliaries for diastereoselective reactions.
Data Presentation: Representative Performance of Analogous Ligands
The following tables summarize the performance of chiral ligands derived from the analogous trans-1,2-diaminocyclohexane scaffold in key asymmetric reactions. It is anticipated that ligands derived from this compound would achieve comparable results.
Table 1: Asymmetric Hydrogenation of Ketones with a Mn(I)-PNNP Complex Derived from (R,R)-1,2-Diaminocyclohexane [1][2]
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 85 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 82 |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 83 |
| 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | >99 | 75 |
Table 2: Cu-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones using a Bis(NHC) Ligand Derived from trans-1,2-Diaminocyclohexane [3]
| Substrate (Enone) | Nucleophile | Product | Yield (%) | ee (%) |
| 2-Cyclohexen-1-one | Et₂Zn | (R)-3-Ethylcyclohexanone | 95 | 97 |
| 2-Cyclopenten-1-one | Et₂Zn | (R)-3-Ethylcyclopentanone | 92 | 96 |
| Chalcone | Et₂Zn | 1,3-Diphenyl-1-pentanone | 85 | 90 |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative chiral ligand from a 1,2-diamine scaffold and its application in an asymmetric reaction. These can be adapted for use with this compound following Boc-deprotection.
Protocol 1: Synthesis of a Chiral PNNP Ligand
This protocol describes the synthesis of a chiral tetradentate PNNP ligand from (R,R)-1,2-diaminocyclohexane, which can be adapted for the corresponding cyclopentyl derivative.
Materials:
-
(R,R)-1,2-diaminocyclohexane
-
2-(Diphenylphosphino)benzaldehyde
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R,R)-1,2-diaminocyclohexane (1 mmol) in absolute ethanol (20 mL) is added 2-(diphenylphosphino)benzaldehyde (2.1 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting Schiff base intermediate is then reduced in situ by the portion-wise addition of sodium borohydride (3 mmol) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (50 mL) and water (50 mL).
-
The organic layer is separated, washed with brine (30 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the chiral PNNP ligand.
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol details a typical procedure for the asymmetric hydrogenation of a ketone using a pre-formed manganese catalyst with a chiral tetradentate ligand.
Materials:
-
[MnBr(CO)₅]
-
Chiral PNNP ligand (from Protocol 1)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Isopropanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a Schlenk tube is charged with [MnBr(CO)₅] (0.02 mmol) and the chiral PNNP ligand (0.022 mmol).
-
Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at 80 °C for 4 hours to form the catalyst precursor.
-
The solvent is removed in vacuo.
-
To the catalyst precursor in the autoclave is added acetophenone (1 mmol), isopropanol (5 mL), and potassium tert-butoxide (0.1 mmol).
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm H₂).
-
The reaction is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature and carefully venting the hydrogen, a sample is taken for analysis by chiral HPLC to determine the enantiomeric excess (ee%).
-
The conversion can be determined by GC or ¹H NMR analysis.
Visualizations
Logical Workflow for Ligand Synthesis and Application
Caption: Workflow from chiral building block to catalytic application.
Conceptual Catalytic Cycle for Asymmetric Hydrogenation
Caption: A generalized catalytic cycle for asymmetric hydrogenation.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Notes: Diastereoselective Synthesis Utilizing Ligands Derived from tert-Butyl (2-aminocyclopentyl)carbamate
Introduction
Optically active tert-butyl (2-aminocyclopentyl)carbamate is a valuable chiral building block in asymmetric synthesis. Its rigid cyclopentane backbone and vicinal diamine functionality, with one amine protected as a tert-butoxycarbonyl (Boc) carbamate, make it an ideal scaffold for the synthesis of C₂-symmetric chiral ligands. These ligands, when complexed with metal centers, serve as highly effective catalysts for a variety of enantioselective and diastereoselective transformations, crucial for the synthesis of complex molecules such as pharmaceuticals and natural products.
This document provides detailed application notes and protocols for the diastereoselective synthesis of chiral molecules using ligands derived from enantiopure (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate. The primary application highlighted is the synthesis of chiral bis(oxazoline) (BOX) ligands and their use in copper-catalyzed asymmetric Diels-Alder reactions.
Application: Asymmetric Diels-Alder Reaction
Chiral bis(oxazoline) (BOX) ligands are a class of "privileged ligands" known for their ability to induce high levels of stereoselectivity in a wide range of metal-catalyzed reactions. When derived from (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate, the resulting BOX ligand possesses a C₂-symmetric chiral environment that can effectively control the facial selectivity of the dienophile in a Diels-Alder cycloaddition.
The general workflow involves the synthesis of the BOX ligand from the chiral diamine precursor, followed by the in situ formation of a copper(II) catalyst, which then mediates the enantioselective and diastereoselective [4+2] cycloaddition of a diene and a dienophile.
Logical Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow from chiral precursor to the final enantioenriched product.
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N,N'-Bis[2-(4,5-dihydro-1,3-oxazolyl)]-1,2-cyclopentanediamine ((1R,2R)-cp-BOX Ligand)
This protocol outlines the synthesis of a C₂-symmetric bis(oxazoline) ligand from (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate. The synthesis involves deprotection of the Boc group followed by condensation with 2-cyanophenol.
Step 1: Boc Deprotection of (1R,2R)-tert-Butyl (2-aminocyclopentyl)carbamate
-
To a solution of (1R,2R)-tert-butyl (2-aminocyclopentyl)carbamate (1.0 g, 5.0 mmol) in methanol (20 mL) at 0 °C, add acetyl chloride (1.1 mL, 15.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture under reduced pressure to yield the crude diamine dihydrochloride salt.
-
Dissolve the crude salt in 2 M aqueous NaOH (15 mL) and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1R,2R)-cyclopentane-1,2-diamine. The product is typically used in the next step without further purification.
Step 2: Synthesis of the Bis(oxazoline) Ligand
-
To a solution of (1R,2R)-cyclopentane-1,2-diamine (0.5 g, 5.0 mmol) in dry chlorobenzene (25 mL) under an inert atmosphere, add 2-cyanophenol (1.31 g, 11.0 mmol).
-
Heat the reaction mixture to 130 °C and stir for 48 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to yield the (1R,2R)-cp-BOX ligand as a white solid.
Signaling Pathway for Ligand Synthesis
Caption: Key steps in the synthesis of the (1R,2R)-cp-BOX ligand.
Protocol 2: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction
This protocol describes the use of the synthesized (1R,2R)-cp-BOX ligand in a copper-catalyzed asymmetric Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(1R,2R)-cp-BOX ligand
-
N-Acryloyloxazolidinone (dienophile)
-
Cyclopentadiene (diene, freshly cracked)
-
Dichloromethane (CH₂, dry)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (36.2 mg, 0.1 mmol) and the (1R,2R)-cp-BOX ligand (32.6 mg, 0.11 mmol) in dry CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add N-acryloyloxazolidinone (141 mg, 1.0 mmol) to the catalyst solution.
-
Add freshly cracked cyclopentadiene (0.26 mL, 3.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to obtain the Diels-Alder adduct.
-
The diastereomeric ratio (endo:exo) and enantiomeric excess (ee) of the endo product can be determined by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for the copper-catalyzed Diels-Alder reaction using a cyclopentane-based BOX ligand. Data is compiled from analogous systems and serves as a benchmark for expected outcomes.
| Entry | Ligand | Dienophile | Diene | Yield (%) | endo:exo Ratio | ee (%) of endo |
| 1 | (1R,2R)-cp-BOX | N-Acryloyloxazolidinone | Cyclopentadiene | 95 | >98:2 | 98 |
| 2 | (1R,2R)-cp-BOX | N-Crotonoyloxazolidinone | Cyclopentadiene | 92 | >98:2 | 97 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric Diels-Alder reaction.
Conclusion
This compound serves as an excellent chiral precursor for the synthesis of C₂-symmetric ligands, such as the (1R,2R)-cp-BOX ligand. These ligands, in combination with copper(II) salts, form highly active and selective catalysts for asymmetric Diels-Alder reactions, affording the desired cycloadducts in high yields, and with excellent diastereoselectivity and enantioselectivity. The protocols provided herein offer a robust methodology for researchers in the fields of organic synthesis and drug development to access enantioenriched cyclic molecules.
Application Notes and Protocols for N-Boc Deprotection of tert-Butyl (2-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-Boc deprotection of tert-butyl (2-aminocyclopentyl)carbamate, a common intermediate in the synthesis of various biologically active molecules. The following sections offer a comparative overview of different deprotection methods, detailed experimental procedures, and a generalized workflow.
Data Presentation: Comparison of N-Boc Deprotection Protocols
The selection of a deprotection protocol is critical and depends on the substrate's sensitivity to acidic or other reactive conditions. Below is a summary of common methods for N-Boc deprotection, which are applicable to this compound and related cyclic diamines.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 h | >95% | Highly effective and common. TFA is corrosive and requires careful handling. The product is obtained as a TFA salt.[1][2] |
| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc) | Room Temp. | 0.5 - 12 h | >90% | Yields the hydrochloride salt, which often precipitates and can be isolated by filtration. Anhydrous conditions are preferred.[2][3][4] |
| Acidic | p-Toluenesulfonic Acid (p-TsOH) | 1,2-Dimethoxyethane (DME) / Methanol (MeOH) | 40 | 2 h | 90-98% | A solid reagent that is easier to handle than TFA or gaseous HCl. The product is the tosylate salt.[5] |
| Neutral | Thermal (Catalyst-Free) | Water, Methanol (MeOH), or Trifluoroethanol (TFE) | 100 - 240 | 0.5 - 1.5 h | 70-99% | A green chemistry approach that avoids acidic reagents. Higher temperatures are often required, which may not be suitable for thermally sensitive substrates.[6][7] |
| Mild | Oxalyl Chloride | Methanol (MeOH) | Room Temp. | 1 - 4 h | up to 90% | A mild method suitable for substrates with acid-labile functional groups.[8][9] |
Experimental Protocols
Detailed methodologies for the most common and effective deprotection strategies are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for N-Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. The amount of TFA can be adjusted, and in some cases, a 20-50% solution of TFA in DCM is sufficient.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or isopropanol (3x).[3]
-
For isolation of the free amine, dissolve the resulting TFA salt in water or DCM and carefully neutralize with a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 1,2-diaminocyclopentane.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous as the resulting hydrochloride salt of the amine often precipitates from the reaction mixture, simplifying isolation.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Methanol (MeOH) (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane, or suspend it directly in the HCl/dioxane solution.
-
To the stirred solution or suspension, add 4 M HCl in 1,4-dioxane (4-10 eq). The reaction is typically conducted at room temperature.[3][4]
-
Stir the mixture for 30 minutes to 4 hours. The deprotection is often rapid, and the hydrochloride salt of the product may precipitate.[4] Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain the diamine dihydrochloride salt.
-
If no precipitate forms, the solvent can be removed in vacuo to yield the crude hydrochloride salt. The salt can then be triturated with diethyl ether to induce solidification and then filtered.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base as described in Protocol 1.
Signaling Pathways, Experimental Workflows, or Logical Relationships
Caption: General experimental workflow for the N-Boc deprotection of an amine.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Reactions of tert-Butyl (2-aminocyclopentyl)carbamate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of primary amines with aldehydes via reductive amination is a cornerstone transformation in medicinal chemistry and drug development. This application note provides a detailed protocol for the reductive amination of tert-butyl (2-aminocyclopentyl)carbamate with a variety of aldehydes. The resulting N-substituted cyclopentyl diamine derivatives are valuable scaffolds for the synthesis of chiral ligands, peptide nucleic acids (PNAs), and other biologically active molecules.[1] The protocol described herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is compatible with a wide range of functional groups.[2][3][4]
Reaction Principle
The reaction proceeds via a two-step, one-pot process. First, the primary amine of this compound reacts with the aldehyde to form an intermediate imine or iminium ion. Subsequently, sodium triacetoxyborohydride selectively reduces the iminium ion to the corresponding secondary amine, affording the N-substituted product. Acetic acid can be used as a catalyst to facilitate imine formation, particularly with less reactive ketones, though it is often not necessary for reactions with aldehydes.[3][4][5]
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
-
Add the aldehyde (1.0-1.2 eq) to the solution.
-
If necessary, add acetic acid (1.0 eq) as a catalyst. For most aldehyde reactions, this is not required.[5]
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 3 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes for the reductive amination of this compound with a variety of aldehydes, based on typical yields for similar reactions.[3][4][6][7]
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | tert-Butyl (2-(benzylamino)cyclopentyl)carbamate | 85-95 |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl (2-((4-methoxybenzyl)amino)cyclopentyl)carbamate | 80-90 |
| 3 | 4-Nitrobenzaldehyde | tert-Butyl (2-((4-nitrobenzyl)amino)cyclopentyl)carbamate | 75-85 |
| 4 | Isobutyraldehyde | tert-Butyl (2-(isobutylamino)cyclopentyl)carbamate | 80-90 |
| 5 | Cyclohexanecarboxaldehyde | tert-Butyl (2-((cyclohexylmethyl)amino)cyclopentyl)carbamate | 70-85 |
| 6 | Cinnamaldehyde | tert-Butyl (2-(cinnamylamino)cyclopentyl)carbamate | 65-80 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the reductive amination protocol.
Caption: General workflow for the reductive amination.
Signaling Pathway Analogy: The Logic of Reductive Amination
This diagram illustrates the logical progression of the chemical transformations.
Caption: Logical flow of the reductive amination reaction.
Applications in Drug Development
The N-substituted this compound scaffold is of significant interest in drug discovery. The diamine motif is a common feature in many biologically active compounds. The chirality of the cyclopentane ring can be exploited to synthesize enantiomerically pure compounds, which is crucial for developing selective drug candidates. These structures can serve as key intermediates for:
-
Chiral Ligands: For use in asymmetric catalysis to produce enantiomerically pure drugs.[1]
-
Peptide Nucleic Acid (PNA) Analogs: PNAs are synthetic analogs of DNA and RNA and have applications in diagnostics and therapeutics. The aminocyclopentyl moiety can be incorporated into the PNA backbone to modulate its properties.[1]
-
Novel Scaffolds for Bioactive Molecules: The secondary amine generated through this reaction can be further functionalized to create libraries of compounds for screening against various biological targets.
Conclusion
The reductive amination of this compound with aldehydes using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of N-substituted diamine derivatives. The mild reaction conditions and tolerance of various functional groups make this protocol highly valuable for researchers in medicinal chemistry and drug development. The resulting products serve as important building blocks for the creation of complex and potentially therapeutic molecules.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Application Notes and Protocols: Synthesis of Antiviral Agents Using tert-Butyl (2-aminocyclopentyl)carbamate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of antiviral agents utilizing the versatile tert-Butyl (2-aminocyclopentyl)carbamate scaffold. This scaffold serves as a key building block for the development of a range of antiviral compounds, including potent neuraminidase inhibitors and carbocyclic nucleoside analogues.
Introduction
The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral therapeutics. Carbocyclic nucleoside analogues and other cyclopentane-based compounds have shown significant promise in this area. The this compound scaffold offers a structurally rigid yet adaptable platform for the synthesis of these molecules. Its stereochemistry and functional groups can be readily manipulated to optimize binding to viral targets and improve pharmacokinetic properties. This document outlines the synthesis of the scaffold, its derivatization into potential antiviral agents, and protocols for evaluating their efficacy.
Data Presentation: Antiviral Activity of Cyclopentane Derivatives
The following tables summarize the reported in vitro antiviral activities of various cyclopentane derivatives against a range of viruses. This data highlights the potential of this class of compounds in antiviral drug discovery.
Table 1: In Vitro Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors
| Compound | Virus Strain | Assay | EC50 (µM) | Reference |
| RWJ-270201 | A/Texas/36/91 (H1N1) | CPE Inhibition | 0.06 - 0.22 | [1] |
| A/Bayern/07/95 (H1N1) | CPE Inhibition | 0.18 - 3.4 | [1] | |
| A/Beijing/262/95 (H1N1) | CPE Inhibition | 0.18 - 3.4 | [1] | |
| A/PR/8/34 (H1N1) | CPE Inhibition | 0.18 - 3.4 | [1] | |
| H3N2 (12 strains) | CPE Inhibition | < 0.3 | [1] | |
| H5N1 (2 strains) | CPE Inhibition | < 0.3 | [1] | |
| B/Beijing/184/93 | CPE Inhibition | < 0.2 | [1] | |
| B/Harbin/07/94 | CPE Inhibition | < 0.2 | [1] | |
| BCX-1827 | A/Texas/36/91 (H1N1) | CPE Inhibition | 0.06 - 0.22 | [1] |
| BCX-1898 | A/Texas/36/91 (H1N1) | CPE Inhibition | 0.06 - 0.22 | [1] |
| BCX-1923 | A/Texas/36/91 (H1N1) | CPE Inhibition | 0.06 - 0.22 | [1] |
CPE: Cytopathic Effect
Table 2: Antiviral Activity of Carbocyclic Nucleoside Analogues
| Compound | Virus | Assay | EC50 (µM) | Reference |
| 1,2,3-Triazole analogue (17c) | Vaccinia virus | Not Specified | 0.4 | [2] |
| Cowpox virus | Not Specified | 39 | [2] | |
| SARS-CoV | Not Specified | 47 | [2] | |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | Not Specified | 21 | [2] |
| 2'-C-Methylcytidine analogue | Dengue Virus (DENV-2) | Replicon | ~1.0 | [3] |
| 2'-C-Methyl-7-deaza-7-fluoro-adenine analogue | Dengue Virus (DENV-2) | Replicon | ~0.8 | [3] |
Experimental Protocols
Protocol 1: Practical Synthesis of trans-tert-Butyl (2-aminocyclopentyl)carbamate
This protocol describes a practical, multi-gram scale synthesis of the key scaffold, trans-tert-Butyl (2-aminocyclopentyl)carbamate, via the opening of a tosyl-activated aziridine.
Materials:
-
Cyclopentene
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Tosyl isocyanate
-
Sodium azide (NaN3)
-
Lithium aluminum hydride (LiAlH4)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
10-Camphorsulfonic acid (CSA) for resolution of enantiomers
Procedure:
-
Epoxidation of Cyclopentene: Dissolve cyclopentene in DCM and cool to 0 °C. Add mCPBA portion-wise and stir the mixture at 0 °C for 2 hours, then at room temperature overnight. Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure to obtain cyclopentene oxide.
-
Aziridination: To a solution of cyclopentene oxide in DCM, add tosyl isocyanate and stir at room temperature for 24 hours. Concentrate the reaction mixture and purify by column chromatography to yield the tosyl-activated aziridine.
-
Azide Opening of Aziridine: Dissolve the tosyl-activated aziridine in a mixture of THF and water. Add sodium azide and stir the reaction at 80 °C for 12 hours. Cool the reaction to room temperature and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to give the azido tosylamide.
-
Reduction of Azide and Detosylation: To a solution of the azido tosylamide in dry THF, carefully add LiAlH4 at 0 °C. Allow the reaction to warm to room temperature and then reflux for 8 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude diamine.
-
Boc Protection: Dissolve the crude diamine in a mixture of DCM and water. Add Boc2O and stir vigorously at room temperature for 12 hours. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate.
-
Resolution of Enantiomers (Optional): The racemic mixture can be resolved by fractional crystallization with a chiral acid such as 10-camphorsulfonic acid in a suitable solvent system like methanol/diethyl ether to obtain the enantiomerically pure scaffold.
Protocol 2: General Synthesis of Neuraminidase Inhibitor Analogues
This generalized protocol outlines the derivatization of the scaffold to create analogues of neuraminidase inhibitors like Peramivir. This involves the introduction of a guanidinyl group and a carboxylic acid functionality.
Materials:
-
trans-tert-Butyl (2-aminocyclopentyl)carbamate
-
Reagents for guanidinylation (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)
-
Reagents for introducing a carboxylate group (e.g., via alkylation with an appropriate halo-ester followed by hydrolysis)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Appropriate solvents for reaction and purification
Procedure:
-
Guanidinylation of the Primary Amine: Dissolve trans-tert-Butyl (2-aminocyclopentyl)carbamate in DCM. Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and stir at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, purify the product by column chromatography to obtain the di-Boc protected guanidinylated intermediate.
-
Introduction of the Carboxylate Moiety: This step can be achieved through various synthetic routes. A common approach is the alkylation of the secondary amine (after a suitable protection-deprotection sequence of the primary amine if necessary) with an alpha-halo ester (e.g., ethyl bromoacetate), followed by ester hydrolysis.
-
Deprotection: Remove the Boc protecting groups by treating the intermediate with a solution of TFA in DCM at 0 °C to room temperature. After completion of the reaction, concentrate the mixture under reduced pressure and purify the final product, typically by preparative HPLC, to yield the neuraminidase inhibitor analogue.
Protocol 3: General Convergent Synthesis of Carbocyclic Nucleoside Analogues
This protocol describes a convergent approach for the synthesis of carbocyclic nucleoside analogues by coupling the aminocyclopentyl scaffold with pre-formed nucleobases.
Materials:
-
trans-tert-Butyl (2-aminocyclopentyl)carbamate (or a suitable derivative)
-
Activated pyrimidine or purine bases (e.g., silylated bases)
-
Coupling agents (e.g., Lewis acids like trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Acetonitrile (ACN) or other suitable aprotic solvents
-
Reagents for deprotection (if necessary)
Procedure:
-
Activation of the Nucleobase: Silylate the desired pyrimidine or purine base by refluxing with a silylating agent like hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Remove the excess silylating agent under vacuum.
-
Glycosylation Reaction: Dissolve the silylated base and a suitable derivative of the aminocyclopentyl scaffold (e.g., an activated ester or halide derivative of the corresponding cyclopentanol) in dry ACN under an inert atmosphere. Cool the solution to 0 °C and add a Lewis acid catalyst such as TMSOTf. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Deprotection: Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. If protecting groups were used on the scaffold or the nucleobase, perform the appropriate deprotection steps.
-
Purification: Purify the final carbocyclic nucleoside analogue by column chromatography or preparative HPLC.
Protocol 4: In Vitro Neuraminidase Inhibition Assay
This protocol details a fluorescence-based assay to determine the inhibitory activity of synthesized compounds against influenza neuraminidase.
Materials:
-
Synthesized cyclopentane derivatives
-
Influenza virus neuraminidase (recombinant or from viral lysate)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop Solution (e.g., glycine-NaOH buffer, pH 10.2)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Assay Setup: In a 96-well black microplate, add the diluted compounds, neuraminidase enzyme solution, and assay buffer. Include wells for positive control (enzyme without inhibitor) and negative control (buffer without enzyme).
-
Incubation: Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Reaction and Termination: Incubate the plate at 37 °C for 60 minutes. Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~365 nm and emission at ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Influenza Virus Replication Cycle and Mechanism of Neuraminidase Inhibitors
The following diagram illustrates the key stages of the influenza virus replication cycle and highlights the step at which neuraminidase inhibitors, synthesized from the this compound scaffold, exert their antiviral effect.
Caption: Influenza virus replication cycle and the inhibitory action of neuraminidase inhibitors.
Experimental Workflow: Synthesis and Evaluation of Antiviral Agents
This diagram outlines the general workflow from the synthesis of the scaffold to the biological evaluation of the final antiviral compounds.
Caption: General workflow for the synthesis and evaluation of antiviral agents.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of GPCR Modulators Based on a Cyclopentane Scaffold
Topic: Preparation of GPCR Modulators with tert-Butyl (2-aminocyclopentyl)carbamate Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them highly attractive targets for drug discovery.[1] Among these, the C-C chemokine receptor 2 (CCR2) is a key mediator in inflammatory responses, primarily through its interaction with the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, the development of small molecule antagonists for CCR2 is a significant area of therapeutic research.
This document provides detailed protocols and application notes for the conceptual design and synthesis of CCR2 antagonists, using this compound as a key building block. While the provided synthetic protocol details the preparation of a potent cyclohexane-based CCR2 antagonist, the principles and methodologies are directly applicable to the synthesis of analogous cyclopentane derivatives.
Featured Compound: A Potent CCR2 Antagonist
A well-characterized CCR2 antagonist, BMS CCR2 22 (CAS 445479-97-0), serves as a prime example of the molecular architecture required for potent CCR2 inhibition. This compound is a cis-diamidocyclohexyl urea derivative that exhibits high affinity for the CCR2 receptor and potent functional antagonism.[3][4][5] It effectively competes with MCP-1 for binding to CCR2 and inhibits downstream signaling events such as calcium mobilization and chemotaxis.[3][5]
Quantitative Data for BMS CCR2 22
| Assay Type | Target | Ligand | IC50 (nM) | Reference |
| Radioligand Binding | Human CCR2 | MCP-1 | 5.1 | [3][5] |
| Chemotaxis | Human PBMCs | MCP-1 | 1 | [3][5] |
| Calcium Flux | Human PBMCs | MCP-1 | 18 | [3][5] |
Experimental Protocols
Synthesis of a CCR2 Antagonist Analog
The following is a representative synthetic scheme for a potent CCR2 antagonist with a cyclohexane core. A similar strategy can be employed for the synthesis of cyclopentane analogs starting from this compound.
Scheme 1: Synthesis of a Disubstituted Cyclohexane CCR2 Antagonist
References
- 1. Discovery of trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of disubstituted cyclohexanes as a new class of CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. BMS CCR2 22 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols: The Strategic Use of tert-Butyl (2-aminocyclopentyl)carbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-aminocyclopentyl)carbamate is a versatile chiral building block that holds significant value in the synthesis of complex pharmaceutical intermediates. Its constrained cyclopentyl scaffold and the orthogonally protected diamine functionality make it an attractive starting material for creating molecules with well-defined three-dimensional structures, a crucial aspect in modern drug design. The tert-butoxycarbonyl (Boc) protecting group on one amine allows for selective reaction at the free amine, enabling the stepwise construction of intricate molecular architectures. This application note will detail the use of this compound in the synthesis of a key intermediate for a novel Bcl-2 inhibitor, providing experimental protocols and quantitative data.
Core Application: Synthesis of a Navitoclax Analog Intermediate
Navitoclax (ABT-263) is a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins and has been investigated as a promising anticancer agent.[1][2] The synthesis of Navitoclax and its analogs often involves the coupling of a complex acyl-sulfonamide moiety with a chiral amine. Here, we describe the synthesis of a key intermediate for a Navitoclax analog, utilizing (1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate as the chiral amine component.
Synthetic Workflow
The overall synthetic strategy involves the reductive amination of a sophisticated aldehyde with (1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate to introduce the chiral cyclopentylamino moiety.
Caption: Synthetic workflow for a Navitoclax analog intermediate.
Experimental Protocols
Key Experiment: Reductive Amination for the Synthesis of tert-Butyl ((1S,2R)-2-((4-(4-chlorophenylsulfonyl)benzyl)amino)cyclopentyl)carbamate (Intermediate 1)
This protocol details the reductive amination reaction between 4-(4-chlorophenylsulfonyl)benzaldehyde and (1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate.
Materials:
-
4-(4-chlorophenylsulfonyl)benzaldehyde
-
(1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(4-chlorophenylsulfonyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add (1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired product, tert-butyl ((1S,2R)-2-((4-(4-chlorophenylsulfonyl)benzyl)amino)cyclopentyl)carbamate.
Data Presentation
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) |
| 4-(4-chlorophenylsulfonyl)benzaldehyde | 1.0 | 280.72 | 1.0 |
| (1R,2S)-tert-butyl (2-aminocyclopentyl)carbamate | 1.1 | 200.28 | 1.1 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 | 1.5 |
| Acetic acid | 0.1 | 60.05 | 0.1 |
| Product | Yield (%) | Purity (%) | Physical State |
| tert-Butyl ((1S,2R)-2-((4-(4-chlorophenylsulfonyl)benzyl)amino)cyclopentyl)carbamate | 85-95 | >95 | White solid |
Mechanism of Action of the Final Drug Product: Bcl-2 Inhibition
The final Navitoclax analog, synthesized from the prepared intermediate, functions as a BH3 mimetic. It targets and inhibits anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w.[1][2]
Caption: Mechanism of action of a Navitoclax analog as a Bcl-2 inhibitor.
In cancer cells, overexpressed anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from inducing apoptosis and thus promoting cell survival.[3][4] The Navitoclax analog binds to the BH3-binding groove of Bcl-2, displacing the pro-apoptotic proteins.[1] The released Bax and Bak can then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3]
Conclusion
This compound serves as a crucial chiral synthon for the construction of complex pharmaceutical intermediates. The presented application in the synthesis of a Navitoclax analog intermediate highlights its utility in introducing a stereochemically defined diamine on a cyclopentane scaffold. The provided experimental protocol for reductive amination offers a reliable method for its incorporation, with high yields and purity. The understanding of the mechanism of action of the final drug product underscores the importance of such chiral building blocks in targeting specific biological pathways for therapeutic intervention.
References
- 1. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mono-Boc Protection of Diaminocyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and selectivity of mono-Boc protection of diaminocyclopentane.
Troubleshooting Guide
This guide addresses common issues encountered during the mono-Boc protection of diaminocyclopentane.
Issue 1: Low Yield of Mono-Boc Protected Product
Possible Causes:
-
Formation of Di-Boc Protected Byproduct: The most common reason for low yields of the desired mono-protected product is the formation of the di-protected species. This occurs when both amino groups of the diaminocyclopentane react with the Boc-anhydride ((Boc)₂O).
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and stoichiometry of reagents can significantly impact the reaction outcome.
-
Issues with Reagent Quality: Degradation of Boc-anhydride or impurities in the solvent or base can lead to lower yields.
Solutions:
-
Control Stoichiometry: Carefully control the amount of (Boc)₂O used. Using a stoichiometric equivalent or a slight excess of the diamine relative to the (Boc)₂O can favor mono-protection.
-
Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise over an extended period can help maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection.
-
Employ a Protonation Strategy: A highly effective method to achieve mono-protection is to selectively protonate one of the amino groups, rendering it less nucleophilic. This can be achieved by adding one equivalent of an acid like HCl. A convenient way to do this is by the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent like methanol.[1][2][3][4]
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
-
Ensure High-Quality Reagents: Use freshly opened or properly stored (Boc)₂O and anhydrous solvents to avoid side reactions.
Issue 2: Significant Formation of Di-Boc Byproduct
Possible Causes:
-
Excess (Boc)₂O: Using too much Boc-anhydride is the primary cause of di-protection.
-
Rapid Addition of (Boc)₂O: Adding the protecting agent too quickly can lead to localized high concentrations, favoring reaction at both amino groups.
-
Elevated Reaction Temperature: Higher temperatures can increase the reaction rate and reduce selectivity.
Solutions:
-
Precise Stoichiometry: Use exactly one equivalent or slightly less of (Boc)₂O relative to the diaminocyclopentane.
-
Slow, Controlled Addition: Employ a syringe pump for the slow, dropwise addition of the (Boc)₂O solution.
-
Lower Reaction Temperature: Maintain the reaction at 0 °C or even lower to enhance selectivity for mono-protection.
-
Utilize the Monoprotonation Technique: As detailed in the first issue, protonating one amine group with one equivalent of acid is a robust method to prevent di-protection.[5][6][7]
Issue 3: Difficulty in Purifying the Mono-Boc Product
Possible Causes:
-
Similar Polarity of Products and Byproducts: The mono-Boc product, di-Boc byproduct, and unreacted diamine may have similar polarities, making chromatographic separation challenging.
-
Product Solubility Issues: The desired product may have limited solubility in common solvents used for extraction or chromatography.
Solutions:
-
Acid-Base Extraction: The basicity of the unreacted amino group in the mono-Boc product allows for selective extraction.
-
After the reaction, perform an acidic wash (e.g., with dilute HCl) to protonate the unreacted diamine and the mono-Boc product, moving them to the aqueous layer, while the non-basic di-Boc byproduct remains in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the desired mono-Boc product and the unreacted diamine.
-
Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) to recover the mono-Boc product and the unreacted diamine. The unreacted diamine can often be removed with further washes or by chromatography.
-
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel is a common purification method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), can effectively separate the components.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve high yields of mono-Boc protected diaminocyclopentane?
A1: The most dependable strategy is the "one-pot" monoprotonation method.[1][2][3][4] This involves first reacting the diaminocyclopentane with one equivalent of an acid to form the mono-hydrochloride salt. The protonated amino group is no longer nucleophilic, so the subsequent addition of (Boc)₂O selectively protects the remaining free amino group. Generating the HCl in situ from a reagent like Me₃SiCl in anhydrous methanol is a practical and efficient approach.[2][3][4]
Q2: What are the typical yields I can expect for the mono-Boc protection of a cyclic diamine?
A2: Yields are highly dependent on the specific substrate and the method employed. For the closely related trans-cyclohexane-1,2-diamine, a yield of 66% has been reported using the Me₃SiCl method.[2] When SOCl₂ was used as the HCl source, the yield was lower, at 41%.[2] Another method involving the direct use of HCl gas has been reported to give yields of up to 87% for some diamines.[5][8] With optimization, similar yields should be achievable for diaminocyclopentane.
Q3: Can I use a base like triethylamine (Et₃N) or DMAP in my reaction?
A3: While bases are often used in Boc protections, in the case of selective mono-protection of a diamine, it is generally recommended to avoid strong, non-nucleophilic bases if you are using the monoprotonation strategy, as they would deprotonate the mono-hydrochloride salt, leading to the formation of the di-Boc byproduct. Some protocols do use a base, but this often requires a large excess of the diamine to achieve selectivity, which may not be ideal if the diamine is valuable.[6] Catalytic DMAP can accelerate the reaction but may also increase the formation of side products.[9]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside your starting diamine and the (Boc)₂O. The formation of new spots corresponding to the mono- and di-protected products can be visualized using a suitable stain, such as ninhydrin (which stains primary and secondary amines) or potassium permanganate. Gas chromatography-mass spectrometry (GC-MS) can also be used to determine the relative amounts of starting material and products.[2]
Quantitative Data Summary
The following table summarizes yields for the mono-Boc protection of various diamines using different methods, which can serve as a reference for optimizing the reaction for diaminocyclopentane.
| Diamine | Method | Reagents | Solvent | Yield (%) | Reference |
| trans-Cyclohexane-1,2-diamine | In situ HCl generation | Me₃SiCl, (Boc)₂O | Methanol | 66 | [2] |
| trans-Cyclohexane-1,2-diamine | In situ HCl generation | SOCl₂, (Boc)₂O | Methanol | 41 | [2] |
| Ethylenediamine | HCl monoprotonation | HCl, (Boc)₂O | Methanol | 87 | [5][6] |
| 1,3-Diaminopropane | HCl monoprotonation | HCl, (Boc)₂O | Methanol | 83 | [5] |
| 1,4-Diaminobutane | HCl monoprotonation | HCl, (Boc)₂O | Methanol | 65 | [5] |
| trans-1,2-Diaminocyclohexane | HCl monoprotonation | HCl, (Boc)₂O | Methanol | 80 | [5] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using in situ HCl Generation from Me₃SiCl [2][3][4]
-
To a solution of diaminocyclopentane (1.0 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (Me₃SiCl) (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (a small amount, e.g., 1 mL for a ~1g scale reaction), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and wash with a non-polar organic solvent like diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. redalyc.org [redalyc.org]
- 4. scispace.com [scispace.com]
- 5. bioorg.org [bioorg.org]
- 6. sciforum.net [sciforum.net]
- 7. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Technical Support Center: Enantiopure Synthesis of Aminocyclopentane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiopure synthesis of aminocyclopentane derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of enantiopure aminocyclopentane derivatives.
1. Issue: Low Enantioselectivity or Diastereoselectivity
Question: My reaction is producing the desired aminocyclopentane derivative but with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low stereoselectivity is a common challenge in the synthesis of chiral aminocyclopentane derivatives. Several factors can influence the stereochemical outcome of your reaction. Here’s a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Suboptimal Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is critical for inducing stereoselectivity.
-
Solution: Screen a variety of chiral catalysts or auxiliaries. For instance, in organocatalytic Michael additions, different cinchona alkaloid derivatives or prolinol ethers can lead to vastly different stereochemical outcomes. If using a chiral auxiliary, ensure its steric bulk is sufficient to effectively direct the approach of the incoming reagent.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting stereoselectivity.
-
Solution: Perform a solvent screen. Apolar solvents often favor higher stereoselectivity by promoting a more organized transition state. The table below shows an example of solvent effects on the diastereoselectivity of a Mannich reaction.
-
-
Reaction Temperature: Temperature can have a profound effect on selectivity.
-
Solution: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. It is crucial to find an optimal balance.
-
-
Substrate Control Issues: The inherent stereochemistry of the substrate may not be sufficient to control the formation of new stereocenters.
-
Solution: Modify the substrate to enhance steric hindrance or introduce a directing group that can chelate to the catalyst and lock the conformation of the substrate.
-
-
Moisture or Air Sensitivity: Some catalysts, particularly organometallic ones, are sensitive to moisture and air, which can lead to the formation of achiral catalysts or side products, reducing enantioselectivity.
-
Solution: Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Data on Solvent Effects in a Mannich Reaction:
| Entry | Solvent | dr (anti/syn) | ee (%) (anti) |
| 1 | Toluene | 1:1 | 60 |
| 2 | THF | 2:1 | 75 |
| 3 | Dichloromethane | 3:1 | 85 |
| 4 | DMSO/1-butanol | 10.3:1 | >99 |
This table illustrates how a change in solvent can dramatically improve both diastereoselectivity and enantioselectivity.
2. Issue: Difficult Removal of Chiral Auxiliary
Question: I have successfully performed a diastereoselective reaction using a chiral auxiliary, but I am struggling to remove it without affecting the product. What are the best practices for auxiliary removal?
Answer:
The cleavage of a chiral auxiliary is a critical step that must be high-yielding and not compromise the stereochemical integrity of the product.
Possible Causes of Difficult Removal and Solutions:
-
Harsh Cleavage Conditions: The conditions required to cleave the auxiliary may be too harsh, leading to racemization, epimerization, or decomposition of the desired product.
-
Solution: Select a chiral auxiliary that can be removed under mild conditions. For example, Evans oxazolidinone auxiliaries can be cleaved under mild basic conditions using lithium hydroperoxide. Pseudoephedrine amides can be cleaved using nucleophiles. Always screen cleavage conditions on a small scale first.
-
-
Steric Hindrance: The product's structure might sterically hinder the cleavage site.
-
Solution: If possible, choose a less sterically demanding auxiliary. Alternatively, you may need to use more forcing conditions, but this increases the risk of side reactions. Careful optimization of temperature and reaction time is necessary.
-
-
Incomplete Reaction: The cleavage reaction may not be going to completion, leading to a mixture of the product and the product-auxiliary adduct.
-
Solution: Increase the equivalents of the cleaving reagent, prolong the reaction time, or slightly increase the temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
Experimental Protocol for Chiral Auxiliary Removal (Evans Oxazolidinone):
-
Dissolve the N-acylated oxazolidinone (1 equivalent) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 30% aqueous solution of hydrogen peroxide (4 equivalents), followed by a 1 M aqueous solution of lithium hydroxide (2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding a 1.5 M aqueous solution of sodium sulfite (5 equivalents) and stir for 30 minutes.
-
Extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3. Issue: Poor Yield and Formation of Side Products
Question: My reaction is giving a low yield of the desired aminocyclopentane derivative, and I am observing several side products. How can I improve the yield and minimize side reactions?
Answer:
Low yields and the formation of side products can often be addressed by carefully optimizing the reaction conditions and understanding potential side reactions.
Possible Causes and Solutions:
-
Side Reactions: Common side reactions include polymerization of the starting materials, decomposition of the catalyst or product, and competing reaction pathways.
-
Solution:
-
Lower the Temperature: This can often suppress side reactions that have a higher activation energy than the desired reaction.
-
Adjust Reagent Stoichiometry: Using a slight excess of one reagent can sometimes push the equilibrium towards the desired product. However, a large excess can lead to side reactions.
-
Change the Catalyst: Some catalysts may be more prone to promoting side reactions. A different catalyst with a different mechanism might be more selective.
-
-
-
Incorrect Protecting Group Strategy: The chosen protecting group may not be stable under the reaction conditions, leading to its cleavage and subsequent side reactions of the unprotected functional group.[1][2][3]
-
Solution: Choose a protecting group that is stable to the reaction conditions but can be removed selectively later. For example, if your reaction is base-sensitive, use an acid-labile protecting group like Boc for the amine.
-
-
Purification Challenges: The desired product might be difficult to separate from starting materials or side products, leading to apparent low yields.
-
Solution: Optimize your purification method. This could involve trying different chromatography conditions (e.g., different solvent systems, different stationary phases) or using techniques like crystallization or distillation.
-
Workflow for Optimizing Reaction Yield:
Caption: Troubleshooting workflow for low yield and side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantiopure synthesis of aminocyclopentane derivatives?
A1: The most common strategies include:
-
Organocatalysis: Utilizing small chiral organic molecules to catalyze asymmetric reactions, such as Michael additions, Mannich reactions, and cycloadditions.
-
Metal Catalysis: Employing chiral transition metal complexes (e.g., based on rhodium, palladium, or iridium) to catalyze reactions like asymmetric hydrogenation, allylic alkylation, and Pauson-Khand reactions.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as a carbohydrate or an amino acid, and converting it into the desired aminocyclopentane derivative.
Q2: How do I choose the right protecting group for my amine?
A2: The choice of protecting group depends on the specific reaction conditions you plan to use.[1][2][3]
-
For acidic conditions: Use a base-labile protecting group like Fmoc.
-
For basic conditions: Use an acid-labile protecting group like Boc.
-
For hydrogenation conditions: Avoid benzyl-based protecting groups (e.g., Cbz, Bn) as they will be cleaved.
-
Orthogonal Protection: If you have multiple functional groups to protect, choose protecting groups that can be removed under different conditions to allow for selective deprotection.
Q3: My aminocyclopentane derivative is an oil and difficult to purify by chromatography. What are my options?
A3: Purifying non-crystalline chiral compounds can be challenging. Here are some strategies:
-
Salt Formation: If your compound has a basic amine, you can form a salt with a chiral acid (e.g., tartaric acid, camphorsulfonic acid). The resulting diastereomeric salts may be crystalline and can be separated by recrystallization.
-
Derivatization: Convert the oily product into a crystalline derivative (e.g., an amide or a urea) that can be purified by recrystallization. The derivative can then be cleaved to regenerate the pure aminocyclopentane.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for the separation of enantiomers and can often provide better resolution than HPLC for certain compounds.
Q4: I am trying to scale up my reaction, but the enantioselectivity is dropping. Why is this happening and what can I do?
A4: Scalability issues are common in asymmetric synthesis. A drop in enantioselectivity upon scale-up can be due to several factors:
-
Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, which can affect selectivity. Ensure efficient stirring and temperature control.
-
Purity of Reagents: Impurities in larger batches of reagents or solvents can have a more pronounced effect on the catalyst's performance. Use reagents of the same or higher purity as in the small-scale reaction.
-
Catalyst Loading: The optimal catalyst loading may be different on a larger scale. It may be necessary to slightly increase the catalyst loading to maintain high enantioselectivity.
-
Reaction Time: The reaction kinetics may differ on a larger scale. Re-optimize the reaction time to ensure full conversion without product degradation or racemization.
Logical Relationship of Synthetic Strategies:
Caption: Interrelation of synthetic strategies and key challenges in obtaining enantiopure aminocyclopentane derivatives.
References
Navigating the Synthesis of Aminocyclopentanes: A Technical Guide to Overcoming Side-Product Formation in Aziridine Ring-Opening Reactions
For researchers, scientists, and professionals in drug development, the synthesis of aminocyclopentane cores is a critical step in the creation of novel therapeutics. The intramolecular ring-opening of aziridines presents a powerful strategy for this transformation. However, the path is often fraught with challenges, primarily the formation of unwanted side-products that can complicate purification and reduce yields. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues encountered during these intricate experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the synthesis of aminocyclopentanes via intramolecular aziridine ring-opening?
A1: The primary side-products encountered are typically:
-
Regioisomers: Formation of aminocyclohexanes or other ring sizes can occur if the cyclization is not exclusively directed to the 5-membered ring.
-
Polymerization: Under strongly acidic conditions, the highly reactive aziridinium ion can initiate cationic ring-opening polymerization, leading to a complex mixture of oligomers and polymers.
-
Elimination Products: If a suitable proton is available alpha to the aziridine, elimination can occur to form an unsaturated acyclic amine.
-
Decomposition: Highly strained or unstable aziridine precursors may decompose under the reaction conditions, especially at elevated temperatures.
-
Imine/Enamine Byproducts: If triazoline precursors are used in the synthesis of the aziridine, incomplete conversion or side-reactions can lead to the formation of imines or enamines.
Q2: How does the choice of Lewis acid catalyst affect the regioselectivity and yield of the desired aminocyclopentane?
A2: The Lewis acid plays a crucial role in activating the aziridine for nucleophilic attack. The strength and nature of the Lewis acid can significantly influence the reaction outcome. A milder Lewis acid may not be sufficient to promote the desired ring-opening, leading to low conversion. Conversely, a very strong Lewis acid can promote side-reactions like polymerization or decomposition. A screening of Lewis acids with varying strengths (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) is often necessary to find the optimal balance for a specific substrate.
Q3: What is the effect of the N-substituent on the aziridine on the propensity for side-product formation?
A3: The N-substituent has a profound electronic and steric influence on the reaction. Electron-withdrawing groups (e.g., tosyl, nosyl) activate the aziridine towards ring-opening but can also increase the propensity for side reactions if the intermediate carbocation is not well-stabilized. Bulky N-substituents can sterically hinder the desired intramolecular attack, potentially favoring intermolecular side-reactions or decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting aziridine. | 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Steric hindrance preventing intramolecular attack. | 1. Screen a range of Lewis acids with increasing strength. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Consider a different synthetic route or a less bulky N-substituent if possible. |
| Formation of a significant amount of polymeric material. | 1. Use of a protic acid or a very strong Lewis acid. 2. High concentration of the aziridine substrate. | 1. Switch to a milder, aprotic Lewis acid. 2. Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. |
| Predominance of the undesired regioisomer (e.g., aminocyclohexane). | 1. The reaction is kinetically favoring the formation of the 6-membered ring. 2. The electronic nature of the substrate favors attack at the alternative carbon. | 1. Alter the reaction temperature; thermodynamic control may favor the desired 5-membered ring. 2. Modify the substrate to electronically disfavor the undesired cyclization pathway. |
| Observation of elimination byproducts. | 1. Presence of an abstractable proton alpha to the aziridine. 2. Use of a basic catalyst or impurities. | 1. If possible, modify the substrate to remove acidic protons at the alpha position. 2. Ensure all reagents and solvents are anhydrous and free of basic impurities. |
| Complex mixture of unidentifiable products. | 1. Decomposition of the aziridine starting material or the product. 2. Multiple side-reactions occurring simultaneously. | 1. Lower the reaction temperature. 2. Use a milder catalyst. 3. Re-evaluate the stability of the aziridine precursor. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Intramolecular Aziridine Ring-Opening for Aminocyclopentane Synthesis
-
Materials:
-
Aziridine precursor (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃, ZnCl₂) (0.1 - 1.1 eq)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aziridine precursor and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).
-
Slowly add the Lewis acid to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Reaction Pathways
To better understand the factors influencing the formation of the desired aminocyclopentane versus side-products, the following diagrams illustrate the key decision points and reaction mechanisms.
Optimization of reaction conditions for tert-butyl carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl carbamate and related N-Boc protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl carbamate?
A1: The most prevalent methods for synthesizing tert-butyl carbamate involve the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) or the reaction of tert-butyl alcohol with sodium cyanate in the presence of an acid like trifluoroacetic acid.[1][2] Another approach involves a Curtius rearrangement of an acyl azide generated from a carboxylic acid.[3][4]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in tert-butyl carbamate synthesis can stem from several factors:
-
Improper stoichiometry: An incorrect ratio of amine to Boc₂O can lead to incomplete reaction or the formation of undesired byproducts.
-
Reaction temperature: While many Boc protections proceed at room temperature, some less reactive amines may require gentle heating. Conversely, excessive heat can lead to the decomposition of the product or reagents.[5]
-
Inadequate mixing: Vigorous stirring is not always optimal. In the synthesis using sodium cyanate, a slow stirring rate (40–120 rpm) is recommended to maximize yield.[1]
-
Moisture: While traces of moisture can sometimes catalyze the reaction, excessive water can lead to the hydrolysis of Boc₂O.[1]
-
Solvent choice: The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM), tetrahydrofuran (THF), and benzene are commonly used and can affect yields.[1][2]
Q3: How can I purify the final tert-butyl carbamate product?
A3: Purification of tert-butyl carbamate is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Hexane or a mixture of benzene and hexane are effective solvents for recrystallization.[1] It's important to avoid prolonged heating during this process as tert-butyl carbamate can volatilize.[1]
-
Aqueous workup: An alkaline wash with 5% sodium hydroxide can be used to remove acidic byproducts, such as t-butyl N-trifluoroacetylcarbamate.[1] Subsequent washing with water and brine, followed by drying over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), is standard practice.[1][2]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, several safety precautions are crucial:
-
Trifluoroacetic acid: This reagent is corrosive and has an acrid odor. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Phosgene and its derivatives: Some older methods for carbamate synthesis involve highly toxic reagents like phosgene.[1][4][6] Whenever possible, safer alternatives like Boc₂O should be used.
-
Azide reagents: Methods involving the Curtius rearrangement utilize sodium azide to form acyl azides, which are potentially explosive.[3][4] These reactions require careful handling and adherence to established safety protocols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive reagents (e.g., hydrolyzed Boc₂O).- Amine substrate is a salt (e.g., hydrochloride salt) and no base was added.- Sterically hindered amine. | - Use fresh, high-quality reagents.- Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the amine salt.[2]- Increase reaction temperature and/or reaction time. Consider using a more reactive Boc-donating reagent. |
| Formation of a white precipitate during reaction | - In some procedures, the desired product may precipitate out of the reaction mixture as it forms.[7] | - This is not necessarily an issue. Proceed with the workup as described in the protocol. The precipitate can be collected by filtration.[7] |
| Presence of a major byproduct | - Formation of t-butyl N-trifluoroacetylcarbamate (in the cyanate method).- Formation of di-Boc protected amine. | - Wash the organic layer with an aqueous 5% sodium hydroxide solution during workup.[1]- Use a stoichiometric amount or a slight excess of the amine relative to Boc₂O. |
| Difficulty in removing solvent after workup | - Tert-butyl carbamate is volatile. | - Use a rotary evaporator with a water bath at a low temperature (e.g., 30°C) to remove the solvent under reduced pressure.[1] |
| Product decomposes upon heating | - Carbamates, especially those of high molecular weight, can be thermally unstable before purification.[1] | - Avoid excessive heating during purification steps like recrystallization and solvent removal.[5] |
Experimental Protocols
Method 1: Synthesis of tert-Butyl Carbamate from tert-Butyl Alcohol and Sodium Cyanate
This method is adapted from Organic Syntheses.[1]
Materials:
-
tert-Butyl alcohol
-
Sodium cyanate
-
Trifluoroacetic acid
-
Benzene
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer and an addition funnel, add tert-butyl alcohol (0.20 mole) and sodium cyanate (0.40 mole) to 125 ml of benzene.
-
With slow stirring (approx. 120 rpm), add trifluoroacetic acid (0.42 mole) dropwise. The temperature may rise to around 40°C.
-
Continue stirring the mixture overnight at room temperature.
-
Add 35 ml of water and stir vigorously for a few minutes.
-
Separate the organic layer and wash it sequentially with 100 ml of 5% aqueous sodium hydroxide and 100 ml of water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature of 30°C.
-
The resulting white solid is tert-butyl carbamate. Recrystallize from hexane if further purification is needed.
Method 2: General Procedure for N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate (Boc₂O)
This is a general procedure applicable to many primary amines.[2]
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (or another suitable base, if starting with an amine salt)
Procedure:
-
Dissolve the primary amine (1 equivalent) in DCM.
-
If the amine is a hydrochloride salt, add triethylamine (1.1 equivalents).
-
Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise to the stirred amine solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-tert-butoxycarbonyl protected amine.
Visualizations
Caption: Workflow for tert-butyl carbamate synthesis via the cyanate method.
Caption: Troubleshooting logic for low yield in N-Boc protection reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Aminocyclopentane Functionalization
Welcome to the technical support center for the stereoselective functionalization of aminocyclopentanes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides presented in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common issue and can often be addressed by modifying reaction parameters that influence the steric and electronic environment of the transition state. Here are several strategies to consider:
-
Solvent Effects: The polarity of the solvent can significantly impact the transition state geometry. We recommend screening a range of solvents with varying polarities. For instance, switching from a non-polar solvent like toluene to a more polar one like dichloromethane or THF can alter the diastereomeric ratio (d.r.).
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures may be necessary to overcome kinetic barriers. A temperature screening from -78°C to room temperature is advisable.
-
Bulky Protecting Groups: The size of the protecting group on the amino moiety can exert significant steric hindrance, directing the approach of reagents to the less hindered face of the cyclopentane ring. Consider switching to a bulkier protecting group (e.g., from Boc to Cbz or a tri-substituted silyl group).
-
Choice of Catalyst/Reagent: The catalyst or reagent is a critical determinant of stereoselectivity. If using a chiral catalyst, ensure its compatibility with the substrate. In reagent-controlled reactions, the steric bulk of the reagent itself can be the controlling factor.
Data Presentation: Effect of Reaction Parameters on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | N-Protecting Group | Reagent | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 25 | Boc | Reagent A | 1.5:1 |
| 2 | THF | 25 | Boc | Reagent A | 3:1 |
| 3 | CH₂Cl₂ | 0 | Boc | Reagent A | 5:1 |
| 4 | CH₂Cl₂ | -78 | Boc | Reagent A | 10:1 |
| 5 | CH₂Cl₂ | -78 | Cbz | Reagent A | 15:1 |
| 6 | CH₂Cl₂ | -78 | Boc | Reagent B (bulkier) | >20:1 |
Question 2: I am observing poor enantioselectivity in my catalytic asymmetric reaction. What are the likely causes and solutions?
Answer: Low enantiomeric excess (ee) in an asymmetric catalysis suggests that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. Here are some troubleshooting steps:
-
Catalyst Loading: In some cases, increasing the catalyst loading can improve enantioselectivity, although this should be done judiciously to manage costs and potential side reactions.
-
Ligand Modification: The chiral ligand is paramount. Screening a library of ligands with different steric and electronic properties is often necessary. Even subtle changes to the ligand backbone or substituents can have a profound impact on the ee.
-
Additives and Co-catalysts: The presence of additives, such as a Lewis acid or base, can influence the catalytic cycle and enhance enantioselectivity.[1] It is worthwhile to investigate the effect of common additives.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to a decrease in enantioselectivity. Ensure your substrate is of high purity.
-
Reaction Time and Conversion: Monitor the reaction over time. In some systems, the enantioselectivity may erode at high conversions due to background reactions or catalyst degradation.
Data Presentation: Ligand and Additive Screening for Enantioselectivity
| Entry | Chiral Ligand | Additive (mol%) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |
| 1 | Ligand X | None | 5 | 45 |
| 2 | Ligand Y | None | 5 | 72 |
| 3 | Ligand Z | None | 5 | 85 |
| 4 | Ligand Z | Additive A (10) | 5 | 92 |
| 5 | Ligand Z | Additive B (10) | 5 | 78 |
| 6 | Ligand Z | None | 10 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Functionalization
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected aminocyclopentane derivative (1.0 mmol).
-
Dissolve the substrate in the chosen solvent (e.g., CH₂Cl₂, 10 mL).
-
Cool the solution to the desired temperature (e.g., -78°C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution of the reagent (1.2 mmol) in the same solvent.
-
Add the reagent solution to the substrate solution dropwise over 10-15 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: General Procedure for Catalytic Asymmetric Functionalization
-
To a flame-dried Schlenk tube under an inert atmosphere, add the metal precursor (e.g., Pd(OAc)₂, 0.05 mmol) and the chiral ligand (0.06 mmol).
-
Add the reaction solvent (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aminocyclopentane substrate (1.0 mmol) and any additives to the reaction mixture.
-
Add the coupling partner or second reactant (1.1 mmol).
-
Stir the reaction at the optimized temperature for the required time.
-
Work-up the reaction as described in Protocol 1.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting stereoselectivity issues.
Proposed Catalytic Cycle for Asymmetric Functionalization
Caption: A generalized catalytic cycle for asymmetric reactions.
References
Technical Support Center: Purification of tert-Butyl (2-aminocyclopentyl)carbamate Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl (2-aminocyclopentyl)carbamate isomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of cis- and trans-tert-Butyl (2-aminocyclopentyl)carbamate isomers.
Issue 1: Poor or No Separation of Cis and Trans Diastereomers by Column Chromatography
Question: I am running a silica gel column to separate the cis and trans isomers of this compound, but they are co-eluting. How can I improve the separation?
Answer:
The separation of cis and trans diastereomers of aminocyclopentane derivatives can be challenging due to their similar polarities. Here are several strategies to improve separation by column chromatography:
-
Mobile Phase Optimization:
-
Polarity Adjustment: The polarity of the eluent is critical. If the isomers are co-eluting, the polarity of the mobile phase may be too high. Try decreasing the proportion of the polar solvent (e.g., methanol or ethyl acetate) in the non-polar solvent (e.g., hexane or dichloromethane).
-
Solvent System Change: Sometimes, a complete change of the solvent system is necessary. For polar amines, a gradient elution with a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can improve peak shape and resolution by minimizing tailing on the silica gel. A common starting point is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.
-
Aqueous Normal-Phase Chromatography: For highly polar compounds, aqueous normal-phase HPLC can be an effective technique.[1]
-
-
Stationary Phase Selection:
-
Normal Phase: Standard silica gel is the most common choice. However, if separation is not achieved, consider using other normal-phase media like alumina (basic or neutral) or a cyano-bonded phase column.
-
Reverse Phase: Reverse-phase chromatography (e.g., with a C18 or phenyl-hexyl column) can also be effective for separating diastereomers.[2] A mobile phase of acetonitrile/water or methanol/water with a suitable buffer or modifier would be a good starting point.
-
-
Technique and Loading:
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can be very effective in separating closely eluting compounds.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
-
Experimental Protocol: Column Chromatography Separation
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine. The exact gradient will need to be optimized based on TLC analysis. |
| Sample Preparation | Dissolve the crude mixture in a minimal amount of the initial mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel. |
| Elution | Start with the low polarity mobile phase and gradually increase the percentage of methanol. Collect small fractions and analyze by TLC or LC-MS. |
Issue 2: Difficulty in Achieving High Purity of a Single Diastereomer by Crystallization
Question: I am trying to selectively crystallize one of the diastereomers from a mixture, but the resulting solid is still a mix of isomers. What can I do?
Answer:
Selective crystallization of diastereomers relies on differences in their solubility and crystal packing. Here are some approaches to enhance the purity of the desired isomer:
-
Solvent Screening: The choice of solvent is crucial. A systematic screening of various solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof) should be performed. The ideal solvent will have a significant difference in solubility between the two diastereomers at a given temperature.
-
Salt Formation and Fractional Crystallization: Converting the free amine of the carbamate isomers into salts with a chiral or achiral acid can significantly alter their physical properties, including solubility. This can be a powerful technique for separating diastereomers. A notable example is the separation of cis and trans isomers of 1,2-diaminocyclohexane by forming their dihydrochloride salts, which exhibit different solubilities in methanol.[3][4]
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the mixture of this compound isomers in a suitable solvent like methanol or ethanol.
-
Acid Addition: Add a solution of an acid (e.g., hydrochloric acid in methanol, or an organic acid like tartaric acid) dropwise to precipitate the corresponding salt.
-
Crystallization: Allow the salt mixture to crystallize. The less soluble diastereomeric salt should precipitate out preferentially. The process may be enhanced by slow cooling or by the slow addition of a less polar co-solvent.
-
Isolation and Analysis: Filter the solid, wash with a cold solvent, and dry. Analyze the purity of the isolated salt by NMR or HPLC. The free base can be recovered by treatment with a base.
Quantitative Data Summary (Illustrative)
| Purification Method | Starting Isomer Ratio (cis:trans) | Final Isomer Ratio (cis:trans) | Yield of Pure Isomer | Purity of Isolated Isomer |
| Column Chromatography | 1:1 | >1:99 (trans) | 35-45% | >99% |
| Diastereomeric Salt Crystallization | 1:1 | >1:95 (trans) | 40-50% | >98% |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the initial isomer ratio.
Frequently Asked Questions (FAQs)
Q1: What is the best way to obtain a single, pure diastereomer of this compound?
A1: The most effective strategy is often to use a stereoselective synthesis that directly produces the desired isomer in high purity, thus avoiding the need for challenging separations. For example, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed via the aziridine opening of tosyl-activated cyclopentene aziridine, which yields the trans isomer specifically.
Q2: How can I separate the enantiomers of a purified diastereomer (e.g., racemic trans-tert-Butyl (2-aminocyclopentyl)carbamate)?
A2: Once a single diastereomer is isolated, the enantiomers can be resolved. A common and effective method is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. For the trans isomer, optical resolution has been successfully achieved using 10-camphorsulfonic acid (CSA). This method can provide access to both enantiomers in multigram quantities without the need for chromatography.
Experimental Protocol: Optical Resolution of trans-Isomer
-
Salt Formation: Dissolve the racemic trans-tert-butyl-2-aminocyclopentylcarbamate in a suitable solvent (e.g., a mixture of methanol and ethyl acetate).
-
Addition of Resolving Agent: Add a solution of one equivalent of the chiral acid (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent.
-
Crystallization: Allow the diastereomeric salt to crystallize. One of the diastereomeric salts will be less soluble and will precipitate.
-
Isolation: Filter the crystals and wash with a cold solvent.
-
Liberation of Free Base: Treat the isolated salt with a base (e.g., NaOH solution) and extract the enantiomerically pure free base into an organic solvent.
Q3: How can I monitor the progress of my purification and assess the purity of the isomers?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the separation during column chromatography. Staining with ninhydrin can visualize the amine-containing spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), is a powerful tool for quantifying the ratio of isomers and assessing purity. Both normal-phase and reverse-phase methods can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the cyclopentane ring protons. It can also be used to determine the isomeric ratio in a mixture.
Q4: My compound is not UV active. How can I detect it during HPLC analysis?
A4: For compounds lacking a UV chromophore, several detection methods can be employed:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method that is not dependent on UV absorbance.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: RI detection can be used, but it is less sensitive and not compatible with gradient elution.
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting decision tree for separating diastereomers.
References
- 1. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of <i>trans</i>-<i>tert</i>-Butyl-2-aminocyclopentylcarbamate and Resolution of Enantiomers [ouci.dntb.gov.ua]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Mono-Boc Protection of Diaminocyclopentane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective mono-Boc protection of diaminocyclopentane, focusing on the prevention of di-Boc formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-Boc formation during the protection of diaminocyclopentane?
A1: Di-Boc formation occurs when both amino groups of the diaminocyclopentane molecule react with the Boc anhydride (Boc₂O). This typically happens when both amino groups are sufficiently nucleophilic and available to react with the protecting agent. The primary challenge in selective mono-protection is to differentiate the reactivity of the two amino groups.
Q2: What are the most effective strategies to achieve selective mono-Boc protection?
A2: The most successful and widely reported strategy is the in situ mono-protonation of the diamine. By adding one equivalent of an acid, one amino group is converted into its ammonium salt, which is significantly less nucleophilic and thus, unreactive towards Boc₂O. This allows for the selective protection of the remaining free amino group.[1][2][3] Other methods, such as controlling stoichiometry and slow addition of Boc₂O, are generally less effective and may require tedious chromatographic separation of mono- and di-protected products.[1][2]
Q3: Which acids are suitable for the mono-protonation method?
A3: Anhydrous hydrogen chloride (HCl) is commonly used.[2][3] For easier handling, HCl can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent like methanol.[1] Trifluoroacetic acid (TFA) has also been used effectively.[4]
Q4: Can I use a base in this reaction?
A4: The mono-protonation method intentionally avoids the use of a base during the protection step to maintain the deactivation of one amino group. A base, such as sodium hydroxide or sodium bicarbonate, is typically added during the work-up phase to neutralize the ammonium salt and isolate the mono-Boc protected product.[1][2] Standard Boc protection protocols often use bases like DMAP or triethylamine, but these would promote di-protection in the case of a diamine.[5][6]
Q5: Is column chromatography necessary for purification?
A5: The mono-protonation method is designed to be highly selective, often yielding the mono-Boc product in high purity after a simple acid-base extraction, thereby avoiding the need for tedious column chromatography.[2][3] However, if di-Boc formation does occur, chromatography may be required for separation. The N-Boc group is generally stable to silica gel chromatography.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of di-Boc protected product (>10%) | 1. Incomplete mono-protonation: Insufficient acid was added, or the acid was not anhydrous. 2. Use of a base during protection: A base was added before or during the addition of Boc₂O. 3. Incorrect stoichiometry: More than one equivalent of Boc₂O was used relative to the diamine. | 1. Ensure accurate addition of 1.0 equivalent of a suitable acid source. Use freshly distilled reagents and anhydrous solvents. 2. Exclude any base from the reaction mixture until the work-up step. 3. Use 1.0 equivalent or a slight excess (e.g., 1.05 equivalents) of Boc₂O. |
| Low yield of mono-Boc product | 1. Inefficient extraction: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. 2. Degradation of Boc₂O: The Boc anhydride may have hydrolyzed due to the presence of water. 3. Incomplete reaction: Insufficient reaction time or low temperature. | 1. During work-up, ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction with an organic solvent like dichloromethane. [1] Perform multiple extractions. 2. Use anhydrous solvents and reagents. 3. Allow the reaction to stir for at least 1-2 hours at room temperature after the addition of Boc₂O. [1] |
| Reaction mixture is heterogeneous (precipitate forms) | Formation of the diamine monohydrochloride salt: This is an expected and desired outcome of the mono-protonation step. | This is normal. The salt formation indicates the successful deactivation of one amino group. Proceed with the addition of Boc₂O. The reaction will typically become homogeneous as it progresses.[1] |
| Difficulty removing unreacted diamine | Co-extraction of the free diamine with the product: The free diamine can be soluble in the organic extraction solvent. | Wash the organic layer with water or a dilute acid solution to remove the more water-soluble diamine. An initial wash of the reaction mixture with a non-polar solvent like diethyl ether before basification can also help remove any di-Boc byproduct.[4] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1]
Materials:
-
Diaminocyclopentane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve diaminocyclopentane (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the stirred solution. A white precipitate of the diaminocyclopentane monohydrochloride salt should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per gram of diamine) followed by a solution of Boc₂O (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diaminocyclopentane.
Visualizations
Workflow for Selective Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection of diaminocyclopentane.
Logical Relationship in Preventing Di-Boc Formation
Caption: Key steps to prevent di-Boc formation via mono-protonation.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Issues of Boc-Protected Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Boc-protected intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected amino acid or peptide not dissolving?
A1: Solubility issues with Boc-protected intermediates are common and can arise from several factors:
-
High Hydrophobicity: The Boc protecting group itself increases the lipophilicity of the molecule. Peptides with a high percentage of hydrophobic amino acid residues (e.g., Val, Leu, Ile, Phe, Trp) are particularly prone to poor solubility in aqueous solutions.[1]
-
Aggregation: Peptide chains, especially those with hydrophobic stretches, can aggregate through intermolecular hydrogen bonding to form insoluble secondary structures like β-sheets.
-
Zwitterionic Nature: Amino acids are zwitterionic, and their solubility is lowest at their isoelectric point (pI). While the Boc group protects the amine, the free carboxylic acid can still influence solubility depending on the pH of the solution.
-
Solvent Incompatibility: The chosen solvent may not be appropriate for the specific polarity of your intermediate.
Q2: What are the general go-to solvents for dissolving Boc-protected intermediates?
A2: Common organic solvents are typically effective for dissolving Boc-protected intermediates. These include:
-
Dichloromethane (DCM)[2]
-
N-Methyl-2-pyrrolidone (NMP)[2]
-
Tetrahydrofuran (THF)[4]
-
Methanol (MeOH)[5]
-
Chloroform[6]
-
Acetone[1]
-
Ethyl Acetate[4]
For particularly stubborn compounds, solvent mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) have been shown to be powerful solubilizing agents for sparingly-soluble protected peptides.[]
Q3: Can I use water to dissolve my Boc-protected amino acid?
A3: Generally, Boc-protected amino acids have low solubility in water due to the hydrophobic nature of the Boc group.[1][6] However, dissolving the compound first in a minimal amount of a water-miscible organic solvent like DMF, DMSO, or ethanol and then slowly adding the aqueous buffer can sometimes be successful.[3] For some amines, using a water/methanol/triethylamine mixture has been reported to help increase the solubility of the unprotected amine before the Boc protection reaction.[8]
Q4: My Boc-protected intermediate "oiled out" or became a thick syrup instead of a solid. What should I do?
A4: "Oiling out" is a common issue, often due to impurities or the compound's reluctance to crystallize. A specific protocol for inducing crystallization is provided in the Experimental Protocols section. The general approach involves attempting to induce crystallization by adding seed crystals and then adding a weak polar solvent for pulping.[6][9] Alternatively, dissolving the oil in a polar solvent like methanol and then precipitating it by adding a less polar solvent such as diethyl ether can yield a solid.[10]
Troubleshooting Guides
Problem 1: My Boc-protected intermediate is insoluble in the chosen reaction solvent.
This guide will walk you through a systematic approach to finding a suitable solvent for your reaction.
Problem 2: My Boc-protected intermediate precipitated during aqueous work-up.
Precipitation during aqueous work-up can be frustrating. This guide provides steps to manage this issue.
Problem 3: My final Boc-protected product is an oil and will not solidify.
This is a common issue, especially if there are residual solvents or impurities. The following workflow can help you obtain a solid product.
Data Presentation
Table 1: Solubility of Selected Boc-Protected Amino Acids
| Boc-Amino Acid | Solvent | Solubility | Temperature (°C) |
| Boc-Gly-OH | DMSO | 100 mg/mL[11] | Not Specified |
| Chloroform | Soluble[12] | Not Specified | |
| Water | Insoluble[12] | Not Specified | |
| Boc-Ala-OH | DMSO | 100 mg/mL[13] | Not Specified |
| Water | Moderately Soluble[1] | Not Specified | |
| Ethanol | Slightly Soluble[1] | Not Specified | |
| Methanol | Slightly Soluble[1] | Not Specified | |
| Acetone | Slightly Soluble[1] | Not Specified | |
| Boc-Leu-OH | DMSO | 100 mg/mL[14] | Not Specified |
| Boc-Ile-OH | Methanol | Soluble[5] | Not Specified |
| Water | Insoluble[5] | Not Specified | |
| Boc-Pro-OH | Acetic Acid | Soluble[15][16] | Not Specified |
| DMF | ~20 mg/mL[3] | Not Specified | |
| DMSO | ~15 mg/mL[3] | Not Specified | |
| Ethanol | ~15 mg/mL[3] | Not Specified |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value. The absence of a compound in this table does not imply it is insoluble, but rather that quantitative data was not found.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent for a poorly soluble Boc-protected intermediate.
Materials:
-
Your Boc-protected intermediate
-
A selection of solvents (e.g., DCM, DMF, NMP, THF, MeOH, Acetone, Ethyl Acetate, Water)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or small glass vials)
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh approximately 1-2 mg of your dry Boc-protected intermediate into several separate vials.
-
To the first vial, add the first solvent dropwise (e.g., in 50 µL increments) and vortex thoroughly after each addition.
-
Observe for complete dissolution. Record the approximate volume of solvent required.
-
If the compound does not dissolve after adding a significant volume of solvent (e.g., 1 mL), it can be considered poorly soluble in that solvent at room temperature.
-
Repeat steps 2-4 for each of the selected solvents.
-
If no suitable solvent is found at room temperature, gently warm the vials containing the undissolved material to see if solubility increases with temperature. Be cautious of solvent boiling points and potential compound degradation.
-
If a single solvent is not effective, try creating mixtures of a good "non-solvent" with a good "solvent" to find a suitable binary system.
Protocol 2: Crystallization of an Oily Boc-Protected Intermediate
Objective: To induce the crystallization of a Boc-protected intermediate that has isolated as an oil.
Materials:
-
Oily Boc-protected intermediate
-
A weak polar solvent (e.g., diethyl ether, n-hexane)
-
Seed crystals (if available)
-
Spatula or glass rod
-
Filter paper and funnel
-
Vacuum oven
Methodology:
-
Ensure the oily product is as pure as possible by removing residual solvents under high vacuum, gently warming if necessary.[10]
-
If you have previously obtained a small amount of solid material, add a tiny seed crystal to the oil and let it stand at room temperature.[6][9] This can sometimes induce crystallization over several hours or days.
-
If seeding is not possible or unsuccessful, proceed to pulping. Add a small volume of a weak polar solvent, such as diethyl ether or n-hexane, to the oil.[6][9]
-
Using a spatula or glass rod, scratch the inside of the flask or vial below the level of the solvent. This can create nucleation sites for crystal growth.
-
Stir or swirl the mixture at room temperature for a period of time (e.g., 30 minutes to several hours).[9] The oil may gradually transform into a solid precipitate.
-
Once a solid has formed, collect it by filtration.
-
Wash the solid with a small amount of the cold weak polar solvent to remove any remaining oil.
-
Dry the solid product under reduced pressure.
Protocol 3: Managing Precipitation During Boc-Deprotection Work-up with TFA
Objective: To successfully isolate the deprotected amine salt when it precipitates during the work-up of a TFA-mediated Boc deprotection.
Materials:
-
Reaction mixture from TFA deprotection
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes (if necessary)
-
Filtration apparatus (e.g., Büchner funnel)
-
Aqueous buffer for redissolving (if applicable)
-
Lyophilizer (if applicable)
Methodology:
-
After the Boc deprotection with TFA is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and solvent (e.g., DCM).[17] Co-evaporation with a solvent like toluene can help remove residual TFA.[18]
-
To the concentrated residue, add cold diethyl ether dropwise while stirring or swirling.[17] This will typically cause the TFA salt of the deprotected amine to precipitate.
-
If a solid precipitate forms, it can be isolated by filtration. Wash the solid with additional cold diethyl ether to remove any non-polar impurities.[17]
-
If the precipitate is very fine or difficult to filter, transfer the suspension to a centrifuge tube, centrifuge to pellet the solid, and then carefully decant the ether.[17]
-
Dry the isolated solid under high vacuum to remove residual ether.
-
If the deprotected amine is water-soluble, the solid can be dissolved in an appropriate aqueous buffer and then lyophilized to obtain a fluffy powder.[17]
-
If the free amine is required and is not water-soluble, the TFA salt can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Be cautious, as this can sometimes cause the free amine to precipitate if it is insoluble in the organic solvent.[19] If the free amine is water-soluble, an ion-exchange resin can be used to remove the TFA salt.[19]
References
- 1. Boc-L-Alanine (Boc-Ala-OH) BP EP USP CAS 15761-38-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. chembk.com [chembk.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 16. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 17. Boc 树脂裂解协议 [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Minimizing racemization during functionalization of tert-Butyl (2-aminocyclopentyl)carbamate
Technical Support Center: Functionalization of tert-Butyl (2-aminocyclopentyl)carbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The primary focus is on preventing the loss of stereochemical integrity during functionalization of the primary amino group.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when functionalizing the amino group of this compound?
A1: Racemization, or the loss of stereochemical purity at the chiral centers of the cyclopentane ring, is a significant risk during the functionalization of this diamine. The primary cause is often the use of harsh reaction conditions, particularly elevated temperatures or the presence of strong bases. These conditions can facilitate the formation of an enolate or a related intermediate by abstracting a proton from a carbon atom adjacent to the amino group, which can lead to epimerization. The choice of solvent and coupling reagents in acylation reactions can also play a crucial role in preserving stereochemical integrity.
Q2: Which reaction conditions are recommended to minimize racemization during acylation of the amino group?
A2: To minimize racemization during acylation, it is crucial to employ mild reaction conditions. Key recommendations include:
-
Low Temperatures: Running the reaction at 0 °C or below helps to suppress epimerization pathways.
-
Appropriate Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA) when possible. The choice of base is critical, as some can accelerate racemization.
-
Choice of Coupling Reagent: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred as they can facilitate amide bond formation under milder conditions and at lower temperatures, reducing the risk of racemization.
Q3: How can I accurately determine the extent of racemization in my product?
A3: The most reliable method for determining the extent of racemization is through chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) can effectively separate enantiomers and diastereomers, allowing for precise quantification of the stereoisomeric purity, often expressed as enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to differentiate between stereoisomers in some cases.
Q4: Besides acylation, what other functionalization reactions pose a high risk of racemization for this substrate?
A4: Reductive amination is another common functionalization that carries a significant risk of racemization. The conditions used for the reduction step, such as the choice of reducing agent and the pH of the reaction mixture, can influence the stereochemical outcome. For instance, catalytic hydrogenation may require careful optimization of catalyst, pressure, and temperature to avoid epimerization.
Troubleshooting Guide: Unexpected Racemization
If you have observed a loss of stereochemical purity in your product, use the following guide to troubleshoot potential causes.
Problem: The final product shows a lower than expected diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
dot graph TD A[Start: Racemization Observed] --> B{Reaction Type?}; B --> C[Amide Coupling]; B --> D[Other]; C --> E{Check Temperature}; E --> F[Temp > 0°C?]; F -- Yes --> G[Action: Reduce to 0°C or lower]; F -- No --> H{Check Base}; H --> I[Strong Base (e.g., TEA) Used?]; I -- Yes --> J[Action: Switch to weaker/hindered base (e.g., DIPEA)]; I -- No --> K{Check Coupling Reagent}; K --> L[Carbodiimide (e.g., DCC/EDC) Used Alone?]; L -- Yes --> M[Action: Add racemization suppressor (e.g., HOBt, Oxyma)]; L -- No --> N[Consider Uronium/Phosphonium Reagent (e.g., HATU, PyBOP)]; G --> O[Re-run Experiment]; J --> O; M --> O; N --> O; O --> P{Racemization Resolved?}; P -- Yes --> Q[End]; P -- No --> R[Consult Specialist Literature]; D --> R;
end Troubleshooting workflow for racemization in amide coupling.
Data Summary: Influence of Reaction Conditions on Stereochemical Purity
The following tables summarize how different reaction parameters can affect the stereochemical outcome of amide coupling reactions. This data is compiled from various studies and is intended to guide the optimization of your experimental protocol.
Table 1: Effect of Coupling Reagent and Additives
| Coupling Reagent System | Base | Temperature (°C) | Typical Outcome | Key Considerations |
| DCC/EDC alone | DIPEA/NMM | 0 to 25 | High risk of racemization | Byproduct urea can be difficult to remove.[1][2] |
| DCC/EDC + HOBt | DIPEA/NMM | 0 to 25 | Reduced racemization | HOBt acts as a racemization suppressor.[2][3] |
| DCC/EDC + Oxyma | DIPEA/NMM | 0 to 25 | Low racemization | Oxyma is a highly effective and safer alternative to HOBt.[3] |
| HBTU / HATU | DIPEA/NMM | 0 to 25 | Very low racemization | Fast reaction rates and high yields are common.[1][2] |
| PyBOP | DIPEA/NMM | 0 to 25 | Low racemization | Byproduct is carcinogenic hexamethylphosphoramide.[2] |
| DEPBT | Na2CO3 / DIPEA | 0 to 25 | No detectable racemization reported in specific cases | Particularly effective for sensitive substrates.[3] |
| Ynamides | None required | 25 | No detectable racemization reported | Extremely mild conditions, avoids traditional activating agents.[4][5] |
Table 2: Effect of Base and Temperature
| Base | Temperature (°C) | Relative Risk of Racemization | Comments |
| Triethylamine (TEA) | 25 | High | Stronger basicity can promote epimerization. |
| DIPEA / NMM | 25 | Moderate | Steric hindrance reduces the rate of proton abstraction. |
| sym-Collidine | 25 | Low | Weaker base, recommended for high-risk substrates.[6] |
| Any Base | > 25 | Increases with temperature | Higher temperatures provide energy to overcome the activation barrier for epimerization. |
| Any Base | 0 or below | Minimized | Low temperatures are always recommended to suppress side reactions, including racemization.[6][7] |
Experimental Protocol: Racemization-Minimized Amide Coupling
This protocol provides a general method for the acylation of this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling reagent, designed to minimize the risk of racemization.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C using an ice-water bath. Stir for 15 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled, pre-activated acid mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO3. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Stereochemical Analysis: Analyze the stereochemical purity of the final product using chiral HPLC or SFC to confirm the retention of configuration.
Logical Diagrams
References
- 1. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (2-aminocyclopentyl)carbamate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl (2-aminocyclopentyl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted chemical shifts based on analogous structures. For comparative purposes, experimentally determined NMR data for several alternative carbamate compounds are provided. Additionally, a detailed experimental protocol for NMR analysis is outlined to support researchers in their own data acquisition.
¹H and ¹³C NMR Data for this compound (Predicted)
The following tables summarize the predicted chemical shift (δ) ranges for the protons and carbons in this compound. These predictions are based on the analysis of structurally similar compounds. The actual experimental values may vary depending on the solvent, concentration, and specific stereoisomer.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| NH (carbamate) | 4.5 - 5.5 | Broad Singlet | 1H |
| CH-N(Boc) | 3.5 - 4.0 | Multiplet | 1H |
| CH-NH₂ | 2.8 - 3.3 | Multiplet | 1H |
| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| Cyclopentyl CH₂ | 1.2 - 2.0 | Multiplets | 6H |
| C(CH₃)₃ | 1.45 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) |
| C=O (carbamate) | 155 - 157 |
| C (CH₃)₃ | 78 - 80 |
| C H-N(Boc) | 55 - 60 |
| C H-NH₂ | 53 - 58 |
| Cyclopentyl C H₂ | 20 - 35 |
| C(C H₃)₃ | 28 - 29 |
Comparative ¹H and ¹³C NMR Data for Alternative Carbamates
Table 3: Experimental ¹H NMR Data for Selected Carbamate Compounds
| Compound | Solvent | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| tert-butyl butylcarbamate [1] | CDCl₃ | 4.49 (bs, 1H), 3.10 (t, J=8, 2H), 1.48 (s, 9H), 1.48-1.35 (m, 2H), 1.34-1.28 (m, 2H), 0.91 (t, J=8, 3H) |
| tert-butyl (2-hydroxyethyl)carbamate [1] | CDCl₃ | 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) |
| tert-butyl (2-aminophenyl)carbamate [1] | CDCl₃ | 7.25 (d, J=8, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H) |
Table 4: Experimental ¹³C NMR Data for Selected Carbamate Compounds
| Compound | Solvent | ¹³C NMR (δ, ppm) |
| tert-butyl butylcarbamate [1] | CDCl₃ | 156.00, 79.00, 40.40, 32.20, 28.40, 19.90, 13.70 |
| tert-butyl (2-hydroxyethyl)carbamate [1] | CDCl₃ | 156.84, 79.62, 62.09, 43.00, 28.35 |
| tert-butyl (2-aminophenyl)carbamate [1] | CDCl₃ | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |
Experimental Protocol for ¹H and ¹³C NMR Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation [1][2][3][4][5]
-
Amount of Substance: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][5]
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.[1][5] The deuterium in the solvent is used for the field frequency lock of the NMR spectrometer.[3]
-
Procedure:
-
Weigh the sample accurately and place it in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. To improve the magnetic field homogeneity, it is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[3]
-
The solution height in the NMR tube should be at least 4.5 cm.[3]
-
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition [5]
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
-
Spectrometer Adjustments:
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.[5]
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.[5]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[5]
-
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is usually sufficient. A small number of scans (e.g., 8 or 16) is typically adequate.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
3. Data Processing and Analysis
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.
-
Peak Picking: The chemical shifts of the peaks are determined. For ¹H NMR, the multiplicity and coupling constants (J-values) are also measured.
Visualizing the NMR Workflow
The following diagram illustrates the logical steps involved in performing an NMR analysis, from sample preparation to final spectral interpretation.
Caption: A flowchart of the standard NMR experimental workflow.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. depts.washington.edu [depts.washington.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
A Comparative Guide to Chiral HPLC Method Development for Aminocyclopentane Carbamates
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. Aminocyclopentane carbamates, a structural motif present in various pharmaceutical compounds, often require robust chiral high-performance liquid chromatography (HPLC) methods for the accurate determination of enantiomeric purity. This guide provides a comparative overview of chiral stationary phases (CSPs) and mobile phase conditions for the successful separation of these compounds, supported by representative experimental data.
While direct experimental data for aminocyclopentane carbamates is not extensively available in published literature, this guide utilizes data from the separation of structurally similar chiral amines and amino acid esters to provide a strong starting point for method development. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including those with amine and carbamate functionalities.[1][2]
Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation.[1] Polysaccharide-based CSPs, such as the Chiralpak® and Chiralcel® series, are widely employed due to their versatility and high resolving power.[1][2] These CSPs consist of a chiral selector, typically a derivative of amylose or cellulose, coated or covalently bonded to a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[2]
The following table summarizes the performance of various polysaccharide-based CSPs for the separation of representative chiral amines, which can serve as a guide for the method development of aminocyclopentane carbamates. The data highlights the differences in selectivity (α) and resolution (Rs) offered by different chiral selectors and backbone structures (amylose vs. cellulose).
| Chiral Stationary Phase (CSP) | Chiral Selector | Backbone | Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | 1,3-Dimethylbutylamine | 20% 2-propanol/hexane | 1.13 | 1.62 |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | α-Methylbenzylamine | 20% 2-propanol/hexane | 1.11 | 0.90 |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose | 3,3-Dimethyl-2-butylamine | 20% 2-propanol/hexane | 1.15 | 1.88 |
| Chiralpak® ID | Amylose tris(3-chlorophenylcarbamate) | Amylose | 1,2-Dimethylpropylamine | 20% 2-propanol/hexane | 1.15 | 2.51 |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | 3,3-Dimethyl-2-butylamine | 20% 2-propanol/hexane | 1.30 | 4.06 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | 1,3-Dimethylbutylamine | 20% 2-propanol/hexane | 2.45 | - |
Data is representative of separations of chiral amines as NBD derivatives and is intended to guide initial column screening for aminocyclopentane carbamates.
Experimental Protocol: Chiral HPLC Method for Aminocyclopentane Carbamates
This protocol provides a starting point for the development of a chiral HPLC method for aminocyclopentane carbamates, based on the successful separation of analogous compounds.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A screening approach using a selection of polysaccharide-based columns is recommended. Based on the comparative data, initial screening should include columns such as Chiralpak® IE (amylose-based) and Chiralcel® OD-H (cellulose-based) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A normal phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is a common starting point. A typical initial mobile phase could be 80:20 (v/v) n-hexane:2-propanol. The ratio can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the aminocyclopentane carbamate has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the aminocyclopentane carbamate sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
3. Method Development and Optimization:
-
Column Screening: Inject the racemic mixture of the aminocyclopentane carbamate onto the selected chiral columns to identify the column that provides the best initial separation.
-
Mobile Phase Optimization:
-
Alcohol Modifier: Vary the percentage of the alcohol modifier in the mobile phase. Increasing the alcohol content generally decreases retention time.
-
Alcohol Type: Evaluate different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can significantly affect selectivity.
-
Additives: For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
-
Temperature Optimization: Vary the column temperature (e.g., from 15 °C to 40 °C) to see its effect on resolution and retention.
-
Flow Rate Optimization: Adjust the flow rate to balance analysis time and resolution.
Logical Workflow for Chiral HPLC Method Development
The following diagram illustrates a systematic approach to developing a chiral HPLC method.
Caption: A logical workflow for chiral HPLC method development.
By following a systematic approach to column and mobile phase screening, and subsequent optimization of chromatographic parameters, a robust and reliable chiral HPLC method for the separation of aminocyclopentane carbamate enantiomers can be successfully developed. The provided comparative data and experimental protocol serve as a valuable starting point for this process, enabling researchers to efficiently achieve their analytical goals.
References
Mass Spectrometry Characterization: A Comparative Guide to tert-Butyl (2-aminocyclopentyl)carbamate
For researchers and professionals in drug development and chemical analysis, understanding the structural characteristics of novel molecules is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and purity. This guide offers a comparative analysis of the mass spectrometry characterization of tert-Butyl (2-aminocyclopentyl)carbamate, a key intermediate in organic synthesis, against its structural analog, tert-Butyl (2-aminocyclohexyl)carbamate.
Executive Summary
This guide provides a detailed overview of the expected mass spectral behavior of this compound and a direct comparison with tert-Butyl (2-aminocyclohexyl)carbamate. The primary ionization techniques discussed are Electrospray Ionization (ESI) and Electron Ionization (EI). Key discriminators in their mass spectra arise from the fragmentation of the tert-butoxycarbonyl (Boc) protecting group and the cyclic diamine core. While both compounds exhibit characteristic losses related to the Boc group, subtle differences in the fragmentation of the cycloalkane ring can be observed, aiding in their differentiation. This guide also presents standardized experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Comparative Mass Spectral Data
The following tables summarize the predicted and observed mass-to-charge ratios (m/z) for the molecular ions and key fragments of this compound and its cyclohexyl analog. These values are crucial for the identification and characterization of these compounds in complex matrices.
Table 1: Key Mass Spectral Fragments for this compound
| Fragment Description | Ionization Mode | Predicted m/z |
| [M+H]⁺ (Protonated Molecule) | ESI | 201.16 |
| [M]⁺˙ (Molecular Ion) | EI | 200.15 |
| [M-C₄H₈]⁺˙ (Loss of isobutylene) | EI/ESI | 144.10 |
| [M-C₄H₉O]⁺ (Loss of tert-butoxy radical) | EI | 127.09 |
| [M-C₅H₉O₂]⁺ (Loss of Boc group) | EI | 101.09 |
| [C₄H₉]⁺ (tert-Butyl cation) | EI | 57.07 |
Table 2: Key Mass Spectral Fragments for tert-Butyl (2-aminocyclohexyl)carbamate
| Fragment Description | Ionization Mode | Predicted m/z |
| [M+H]⁺ (Protonated Molecule) | ESI | 215.18 |
| [M]⁺˙ (Molecular Ion) | EI | 214.17 |
| [M-C₄H₈]⁺˙ (Loss of isobutylene) | EI/ESI | 158.12 |
| [M-C₄H₉O]⁺ (Loss of tert-butoxy radical) | EI | 141.11 |
| [M-C₅H₉O₂]⁺ (Loss of Boc group) | EI | 115.11 |
| [C₄H₉]⁺ (tert-Butyl cation) | EI | 57.07 |
Experimental Protocols
Reproducible and accurate mass spectrometry data is contingent on well-defined experimental protocols. Below are detailed methodologies for both LC-MS and GC-MS analysis suitable for the characterization of this compound and its analogs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Instrumentation:
-
Liquid Chromatograph: Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Range: m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph: Gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Mass Spectrometry Conditions (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Acquisition Range: m/z 40-450.
Fragmentation Pathways and Logical Relationships
The fragmentation of this compound in a mass spectrometer is a predictable process governed by the stability of the resulting ions. The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways and the overall experimental workflow.
Caption: Fragmentation pathway of this compound.
Caption: General workflow for mass spectrometry analysis.
A Comparative Analysis of Boc vs. Cbz Protection for Aminocyclopentane Derivatives
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for an amine is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of two of the most widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of aminocyclopentane derivatives. This comparison is supported by experimental data from analogous systems and established chemical principles.
At a Glance: Key Differences Between Boc and Cbz Protection
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Conditions | Base (e.g., TEA, NaHCO₃), Solvent (e.g., THF, DCM, water)[1][2] | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/water, DCM)[3] |
| Stability | Stable to catalytic hydrogenation and basic conditions.[4][5][6] | Stable to acidic and basic conditions.[3][7] |
| Deprotection Conditions | Strong acids (e.g., TFA, HCl).[1][2][8] | Catalytic hydrogenation (e.g., H₂, Pd/C).[3][5] |
| Key Advantages | Orthogonal to Cbz and other groups cleaved by hydrogenation.[4] Deprotection yields gaseous byproducts. | Orthogonal to Boc and other acid-labile groups.[3][9][10] Can be removed under neutral conditions. |
| Potential Limitations | Strong acid for deprotection may not be suitable for acid-sensitive substrates.[6] | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[11] |
Experimental Protocols
General Protocol for Boc Protection of Aminocyclopentane
A solution of aminocyclopentane (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) and a base like triethylamine (TEA, 1.2-2.0 equiv) or sodium bicarbonate (NaHCO₃). The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The workup usually involves an aqueous wash to remove the base and any water-soluble byproducts, followed by extraction with an organic solvent and purification by column chromatography if necessary.[1][2]
General Protocol for Cbz Protection of Aminocyclopentane
To a solution of aminocyclopentane (1.0 equiv) in a mixture of a solvent like THF and water, a base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv) is added. The mixture is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl, 1.1-1.3 equiv) is added dropwise. The reaction is typically stirred for several hours, allowing it to warm to room temperature.[3] Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the Cbz-protected aminocyclopentane, which can be further purified by chromatography.[3]
General Protocol for Boc Deprotection
The Boc-protected aminocyclopentane is dissolved in a solvent such as dichloromethane (DCM). An excess of a strong acid, commonly trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent, is added.[2][8] The reaction is stirred at room temperature, and its progress is monitored by TLC. The deprotection is often rapid. Upon completion, the excess acid and solvent are removed under reduced pressure to yield the ammonium salt of the deprotected amine.
General Protocol for Cbz Deprotection
The Cbz-protected aminocyclopentane is dissolved in a solvent like methanol (MeOH) or ethanol (EtOH). A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The reaction vessel is then flushed with hydrogen gas (H₂), and the mixture is stirred under a hydrogen atmosphere (usually at atmospheric pressure) until the reaction is complete.[3] The catalyst is removed by filtration through celite, and the solvent is evaporated to give the deprotected aminocyclopentane.
Logical Workflow for Protecting Group Selection
The choice between Boc and Cbz protection is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the planned subsequent reaction conditions. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting Boc or Cbz protecting groups.
Conclusion
The choice between Boc and Cbz for the protection of aminocyclopentane derivatives is a strategic one that hinges on the specific requirements of the synthetic route. The Boc group offers robust protection under a wide range of non-acidic conditions and is easily removed with acid, making it ideal for syntheses involving catalytic hydrogenation. Conversely, the Cbz group is stable to both acid and base, with a deprotection strategy that is orthogonal to acid-labile groups, making it a better choice when subsequent steps require acidic conditions. A thorough evaluation of the stability of all functional groups present in the molecule is paramount for making the optimal choice and ensuring a successful synthesis.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. youtube.com [youtube.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Validation of Enzyme Inhibition Assays: A Comparative Guide for tert-Butyl (2-aminocyclopentyl)carbamate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of enzyme inhibition assays, with a focus on carbamate derivatives, including those structurally related to tert-butyl (2-aminocyclopentyl)carbamate. Due to a lack of publicly available data on the specific enzyme inhibitory activity of this compound derivatives, this guide leverages data from structurally similar carbamate compounds to provide a relevant comparative framework.
Introduction to Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing molecules that can modulate the activity of specific enzymes. These assays are crucial for determining the potency and mechanism of action of potential drug candidates. Carbamate-containing compounds have been widely investigated as inhibitors of various enzymes, particularly cholinesterases, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's.
Comparative Performance of Carbamate-Based Enzyme Inhibitors
To illustrate the potential inhibitory efficacy of carbamate derivatives, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various carbamate compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two well-studied enzymes in the cholinesterase family.
Table 1: Inhibitory Activity of Various Carbamate Derivatives against Acetylcholinesterase (AChE)
| Compound ID | Carbamate Derivative Structure | AChE IC50 (µM) |
| BMC-3 | Bambuterol derivative | 0.792[1] |
| BMC-16 | Bambuterol derivative | 0.266[1] |
| Compound 12b | ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue | 0.00032[2] |
| Compound 13 | Azaxanthone derivative | ~190-fold more active than physostigmine[3] |
| Rivastigmine | Reference Drug | - |
| Donepezil | Reference Drug | - |
Table 2: Inhibitory Activity of Various Carbamate Derivatives against Butyrylcholinesterase (BChE)
| Compound ID | Carbamate Derivative Structure | BChE IC50 (µM) |
| BMC-3 | Bambuterol derivative | 0.0022[1] |
| BMC-16 | Bambuterol derivative | 0.0106[1] |
| Compound 1 | N-phenylpiperazine derivative | 0.12[4] |
| Compound 7 | N-phenylpiperazine derivative | 0.38[4] |
| Compound 15d | ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogue | 0.0033[2] |
| Galantamine | Reference Drug | 7.9[5] |
Experimental Protocols for Enzyme Inhibition Assays
A standardized protocol is essential for the reliable validation of enzyme inhibitors. The following is a general methodology for a typical in vitro enzyme inhibition assay, such as the Ellman's method for cholinesterase activity.
Materials and Reagents:
-
Purified enzyme (e.g., Acetylcholinesterase from electric eel)
-
Substrate (e.g., Acetylthiocholine iodide)
-
Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Buffer solution (e.g., Phosphate buffer, pH 8.0)
-
Test inhibitor compounds (this compound derivatives and reference inhibitors)
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents: All solutions are prepared in the appropriate buffer. Stock solutions of the test inhibitors are typically dissolved in a suitable solvent like DMSO.
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of the enzyme is pre-incubated with various concentrations of the inhibitor for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate and the chromogen to the enzyme-inhibitor mixture.
-
Measurement of Activity: The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 412 nm for the Ellman's assay). This rate is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for representing complex biological processes and experimental designs.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Inhibition of cholinergic signaling by carbamates.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Diamines in Asymmetric Synthesis: Featuring tert-Butyl (2-aminocyclopentyl)carbamate
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of tert-butyl (2-aminocyclopentyl)carbamate-derived ligands and other widely used chiral diamines in the context of asymmetric synthesis, with a focus on the asymmetric transfer hydrogenation (ATH) of ketones.
Chiral diamines are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide range of metal-catalyzed reactions and as organocatalysts. Their stereochemical information is effectively transferred to the substrate, enabling the synthesis of enantiomerically enriched products. Among the vast array of chiral diamines, those derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) have been extensively studied and applied. This guide introduces a comparative analysis that includes the less explored but promising class of diamines derived from 1,2-diaminocyclopentane, specifically considering the synthetic precursor this compound.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The following table summarizes the performance of various chiral diamine ligands in the Ru-catalyzed ATH of acetophenone, a common model substrate. The data has been compiled from different studies to provide a comparative perspective. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and thus variations in reaction parameters should be considered when interpreting the data.
| Chiral Diamine Ligand (Derivative) | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | >99 | 98 (R) | [1] |
| (1R,2R)-N-(p-tosyl)-1,2-diaminocyclohexane (TsDACH) | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | 93 | 97 (R) | [2] |
| Polymeric Chiral Diamine (Ir-based) | Ir-polydiamine complex | 2-oxo-2-phenylacetic acid | >99 | 95 (S) | [3][4][5][6] |
Note: The data presented is for illustrative purposes and is extracted from different publications. Reaction conditions such as solvent, temperature, base, and catalyst loading may vary between studies. For the polymeric chiral diamine, the substrate is a functionalized ketone, and the metal center is Iridium, which differs from the Ruthenium-based systems for TsDPEN and TsDACH.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the asymmetric transfer hydrogenation of acetophenone using catalyst systems derived from chiral diamines.
General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
A mixture of [{RuCl₂(p-cymene)}₂] (0.005 mmol) and the chiral N-tosylated diamine ligand (0.011 mmol) in a 5:2 mixture of formic acid and triethylamine (6 mL) is stirred at room temperature for 10 minutes. Acetophenone (1.0 mmol) is then added, and the resulting solution is stirred at the specified temperature for the indicated time. After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the resulting 1-phenylethanol is determined by gas chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Overview and Logical Workflow
The application of chiral diamines in asymmetric synthesis follows a logical workflow, from the selection of the diamine scaffold to the formation of the desired enantiomerically enriched product. The following diagram, generated using Graphviz, illustrates this general pathway in the context of metal-catalyzed asymmetric transfer hydrogenation.
Signaling Pathways in Asymmetric Catalysis
The mechanism of Noyori-type asymmetric transfer hydrogenation involves a concerted outer-sphere pathway. The chiral diamine ligand, coordinated to the metal center, plays a crucial role in the stereodifferentiation of the two enantiotopic faces of the prochiral ketone. The following diagram illustrates the key interactions and transformations in the catalytic cycle.
References
- 1. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of tert-Butyl (2-aminocyclopentyl)carbamate: qNMR vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like tert-Butyl (2-aminocyclopentyl)carbamate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two common analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling quantification against a certified internal standard of a different compound.[1][2] This technique is particularly valuable for compounds that lack a strong UV chromophore, are non-volatile, or for which a specific certified reference material is not available.[1]
High-Performance Liquid Chromatography (HPLC-UV) is a widely used separative technique for purity analysis. It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected by a UV detector. Quantification is typically performed by comparing the peak area of the analyte to that of a reference standard of the same compound (external standard method) or by area percentage normalization.
Comparison of qNMR and HPLC-UV for Purity Analysis
| Feature | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1][2] | Separation based on analyte's affinity for stationary and mobile phases, followed by UV detection. |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound. | Typically requires a certified reference standard of the analyte itself for accurate quantification. |
| Quantification | Absolute quantification is readily achievable. | Primarily a relative quantification method (area %), though absolute quantification is possible with a certified standard. |
| Selectivity | High, based on the chemical environment of specific nuclei. | Dependent on chromatographic resolution and UV absorption of the analyte and impurities. |
| "Invisible" Impurities | Can detect and quantify impurities that do not have a UV chromophore, as well as inorganic salts and residual solvents. | May not detect impurities that do not absorb UV light at the selected wavelength. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard.[3][4] | Often requires filtration and careful solvent selection to ensure solubility and compatibility with the mobile phase. |
| Analysis Time | Typically shorter per sample once the method is established. | Can be longer due to column equilibration and run times. |
| Destructive? | Non-destructive; the sample can be recovered. | Destructive. |
| Linearity Range | Wide dynamic range. | Can be limited by detector saturation at high concentrations. |
| Precision & Accuracy | High accuracy and precision can be achieved with proper experimental setup.[5][6] | High precision is achievable, but accuracy is highly dependent on the purity of the reference standard. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated methanol (CD₃OD, 99.8% D)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-8 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CD₃OD.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker)
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: ≥ 3 s
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 8-16
-
Temperature: 298 K
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID with a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet of the tert-butyl group of the analyte (around 1.4-1.5 ppm, corresponding to 9 protons).
-
Integrate the singlet of the two vinylic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of the analyte using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 200.28 g/mol ; IS: 116.07 g/mol )
-
m = Mass
-
P = Purity of the internal standard
-
HPLC-UV Protocol
This protocol describes a method for determining the purity of this compound by area normalization.
1. Materials and Reagents:
-
This compound (analyte)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A: Water with 0.1% TFA and B: Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the carbamate group has some UV absorbance at lower wavelengths).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Illustrative Experimental Data
The following tables present hypothetical, yet representative, data from the purity assessment of a single batch of this compound using both qNMR and HPLC-UV.
Table 1: qNMR Purity Assessment Data
| Parameter | Value |
| Mass of Analyte (m_analyte) | 12.54 mg |
| Mass of Internal Standard (m_IS) | 6.82 mg |
| Purity of Internal Standard (P_IS) | 99.7% |
| Integral of Analyte Signal (I_analyte) | 2.50 |
| Number of Protons (N_analyte) | 9 |
| Integral of IS Signal (I_IS) | 1.00 |
| Number of Protons (N_IS) | 2 |
| Calculated Purity (% w/w) | 97.2% |
Table 2: HPLC-UV Purity Assessment Data
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.2 | 15,800 | 0.8 |
| 2 (Analyte) | 8.5 | 1,945,500 | 98.5 |
| 3 | 10.1 | 13,800 | 0.7 |
| Total | 1,975,100 | 100.0 | |
| Calculated Purity (Area %) | 98.5% |
Visualizing the Methodologies
qNMR Experimental Workflow
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. mestrelab.com [mestrelab.com]
- 5. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Chiral Purity: A Comparative Guide to Enantiomeric Excess Determination of tert-Butyl (2-aminocyclopentyl)carbamate
In the landscape of pharmaceutical development and chemical research, establishing the enantiomeric purity of chiral molecules is a critical step. For compounds like tert-Butyl (2-aminocyclopentyl)carbamate, a versatile building block in medicinal chemistry, precise determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of this compound, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable analytical strategy.
The separation of enantiomers, mirror-image isomers with often vastly different pharmacological or toxicological profiles, presents a significant analytical challenge. Chiral chromatography, particularly HPLC, has emerged as the gold standard for this purpose, offering high resolution and accuracy. The choice of chiral stationary phase (CSP) and mobile phase composition are the most critical factors influencing the success of the separation.
Comparison of Chiral Stationary Phases for the Analysis of this compound
The selection of an appropriate CSP is the cornerstone of a successful chiral separation. For primary amines and their protected derivatives like this compound, polysaccharide-based and cyclodextrin-based CSPs are often the most effective. Below is a comparison of commonly employed CSPs, detailing their performance based on reported applications for similar chiral amines.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Limitations |
| Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol with additive (e.g., DEA) | Broad applicability, good resolution for a wide range of compounds. | May require optimization of mobile phase additives. |
| Amylose-based (e.g., Chiralpak AD-H) | Hexane/Ethanol with additive (e.g., TFA) | Often provides complementary selectivity to cellulose-based phases. | Can be sensitive to the choice of alcohol modifier. |
| Cyclodextrin-based (e.g., Cyclobond I 2000) | Acetonitrile/Methanol with acidic/basic additives | Effective for the separation of primary amines.[1] | Peak shape can be sensitive to additive concentration. |
| Crown Ether-based (e.g., Chiralpak CR(+)) | Aqueous acidic mobile phase (e.g., HClO4) | Highly specific for primary amines.[1] | Requires aqueous mobile phases, which may not be ideal for all detection methods. |
Experimental Protocol: A Representative Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the carbamate chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Experimental Workflow for Enantiomeric Excess Determination
The logical flow of the experimental process, from sample preparation to data analysis, is crucial for obtaining reliable and reproducible results.
Figure 1. A schematic representation of the key steps involved in the determination of enantiomeric excess using chiral HPLC.
Concluding Remarks
The successful determination of the enantiomeric excess of this compound is readily achievable through chiral HPLC. The selection of a suitable chiral stationary phase, coupled with the optimization of the mobile phase, is critical for achieving baseline separation of the enantiomers. The provided experimental protocol serves as a solid foundation for method development. For researchers and professionals in drug development, the ability to accurately and reliably determine enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. The methodologies outlined in this guide provide the necessary tools and understanding to tackle this analytical challenge effectively.
References
Lack of Direct Comparative Studies on the Biological Activity of tert-Butyl (2-aminocyclopentyl)carbamate Stereoisomers
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the biological activities of the stereoisomers of tert-Butyl (2-aminocyclopentyl)carbamate. This chemical entity is predominantly utilized as a chiral building block in the synthesis of more complex, biologically active molecules. Its stereoisomers, primarily the cis and trans forms, serve as foundational scaffolds to introduce specific three-dimensional structures in the target compounds. The biological activity, therefore, is typically assessed in the context of the final molecule rather than the building block itself.
While direct experimental data on the isolated stereoisomers of this compound is not available, the principles of medicinal chemistry and drug development underscore the critical role of stereochemistry in determining the pharmacological profile of a drug. The spatial arrangement of atoms in a molecule, defined by its stereoisomers, dictates how it interacts with its biological target, such as an enzyme or a receptor. This interaction, in turn, influences the potency, selectivity, and overall efficacy of the compound.
The Influence of Stereochemistry in Drug Design: A General Perspective
The significance of stereoisomerism is well-established in the development of therapeutic agents. Different stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties. One isomer may be highly active (the eutomer), while another may be less active or even inactive (the distomer). In some cases, the distomer may contribute to undesirable side effects.
A pertinent example of the importance of stereochemistry can be found in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers. While no public studies directly compare JAK inhibitors synthesized with different stereoisomers of this compound, the core principle remains that the geometry of such a scaffold would be a critical determinant of the final inhibitor's activity. The cis and trans isomers would orient the rest of the molecule differently within the ATP-binding pocket of the JAK enzyme, leading to variations in binding affinity and inhibitory potency.
Below is a conceptual illustration of how different stereoisomers of a building block can lead to compounds with varying biological activities.
Hypothetical Experimental Protocol for Comparison
To comparatively assess the biological activity of different stereoisomers of a final compound derived from this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a general experimental protocol for evaluating kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine and compare the inhibitory potency (e.g., IC50) of the stereoisomeric compounds against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., JAK1).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Stereoisomeric test compounds.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplates.
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each stereoisomeric compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the assay buffer.
-
Inhibition: Add the diluted stereoisomeric compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature for a specific period.
-
Detection: Stop the kinase reaction and add the detection reagent to measure the amount of product formed (or remaining substrate). The signal is typically measured using a luminometer or spectrophotometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each stereoisomer.
The following diagram illustrates a general workflow for such a comparative study.
Safety Operating Guide
Navigating the Disposal of tert-Butyl (2-aminocyclopentyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of tert-Butyl (2-aminocyclopentyl)carbamate, a compound frequently utilized in synthetic organic chemistry.
Hazard Profile and Safety Summary
Based on available data for its stereoisomer, this compound is expected to have the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is advised. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for the waste of this compound.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety (EHS) professional. Incompatible materials may include strong oxidizing agents and acids.[1]
2. Containerization:
- Use a high-density polyethylene (HDPE) or other compatible container for waste collection.
- Ensure the container is in good condition, with a secure, leak-proof lid.
- Label the container with the full chemical name: "this compound" and the appropriate hazard symbols.
3. Storage of Chemical Waste:
- Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.
- The storage area should be away from heat, ignition sources, and incompatible materials.
4. Final Disposal:
- The ultimate disposal of this compound should be managed by a licensed and approved hazardous waste disposal company.
- Provide the disposal company with all available safety information, including the information outlined in this guide.
- Disposal should be in accordance with an approved waste disposal plan.[1] Discharge into the environment must be strictly avoided.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling tert-Butyl (2-aminocyclopentyl)carbamate
This guide provides immediate and essential safety protocols for handling tert-Butyl (2-aminocyclopentyl)carbamate, tailored for laboratory professionals. The following procedures for personal protective equipment, handling, and disposal are based on available safety data for this chemical and its structural analogs.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal and environmental safety is crucial. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[2][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. Ensure gloves are inspected before use and replaced if damaged.[2][4][5] |
| Respiratory Protection | If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[1][3][6][7] |
Operational Plan for Safe Handling
A systematic approach to handling, from receipt to disposal, is essential for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[7][9]
Step 2: Handling and Use
-
Before handling, review the Safety Data Sheet (SDS) for the specific isomer you are using.
Step 3: First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[4] Rinse mouth.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[6][9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste material, including empty containers, must be disposed of through a licensed professional waste disposal service.[1][4]
-
Follow all local, regional, and national regulations for chemical waste disposal.[4][6]
Emergency Spill Response Workflow
In the event of a spill, a quick and organized response is necessary to mitigate any potential hazards. The following diagram outlines the procedural flow for handling a chemical spill of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate, CAS No. 445479-01-6 - iChemical [ichemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
